4-Hydroxy-4-methyl-2-oxoglutaric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
YRWAMSXHYBBHFL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Characterization of 4-Hydroxy-4-methyl-2-oxoglutaric Acid in Bacteria
Foreword: Unveiling a Key Metabolic Intermediate
For researchers, scientists, and drug development professionals, the exploration of microbial metabolic pathways offers a frontier of discovery. Bacteria, with their vast and diverse metabolic capabilities, are prolific producers of novel chemical entities, some of which hold the key to understanding complex biological processes and developing new therapeutics. This guide provides an in-depth technical exploration of 4-Hydroxy-4-methyl-2-oxoglutaric acid, a fascinating intermediate discovered in bacterial catabolic pathways. We will move beyond a simple recitation of facts to provide a narrative grounded in experimental logic, offering insights into the "why" behind the "how." Our focus is on the core principles of its discovery, the intricacies of its biochemical context, and the methodologies required for its study, ensuring a self-validating system of protocols and authoritative grounding in scientific literature.
Introduction to this compound: A Crucial Node in Aromatic Compound Degradation
This compound is a pivotal intermediate in the bacterial breakdown of certain aromatic compounds. Its discovery has been instrumental in elucidating the metabolic strategies employed by bacteria, particularly soil microbes like Pseudomonas, to utilize complex organic molecules as their sole source of carbon and energy. This keto acid occupies a strategic position in pathways such as the protocatechuate 4,5-cleavage pathway and phthalate degradation pathways.[1][2] The study of this molecule and its associated enzymes provides a window into the evolution of metabolic diversity and offers potential targets for bioremediation and biocatalysis.
The Discovery Context: Tracing the Metabolic Breadcrumbs
The identification of this compound was not a serendipitous event but rather the result of meticulous "metabolic cartography." Scientists studying how bacteria, like Pseudomonas putida, degrade aromatic pollutants like protocatechuate, systematically dissected the biochemical steps involved. The logic was simple: if a bacterium can grow on a complex molecule, it must possess the enzymatic machinery to convert it into central metabolites that can enter the tricarboxylic acid (TCA) cycle, such as pyruvate or oxaloacetate.[1][3]
Experimental Rationale: Why Look for Intermediates?
The core principle behind the discovery was the analysis of metabolic flux. By providing the bacteria with a specific aromatic substrate and then analyzing the cellular and extracellular milieu for novel compounds, researchers could identify the products of enzymatic reactions. The accumulation of an intermediate, even transiently, signals a key transformation step in the pathway.
Foundational Experimental Workflow
The initial discovery relied on a combination of classical microbiology and analytical chemistry. The general workflow is as follows:
-
Culturing: Growing a bacterial strain, such as Pseudomonas putida or Pseudomonas ochraceae, in a minimal medium where the sole carbon source is the aromatic compound of interest (e.g., protocatechuate, phthalate).[1][2]
-
Sample Collection: Harvesting the bacterial culture at various growth phases to capture the dynamic changes in metabolite concentrations.
-
Metabolite Extraction: Separating the intracellular and extracellular components and extracting the small molecule metabolites.
-
Analytical Detection: Employing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents of the extracts.[4][5]
-
Structural Elucidation: Using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structure of any newly identified compounds.
Caption: A generalized workflow for the discovery of metabolic intermediates like this compound.
Biosynthesis and Enzymology: The Heart of the Matter
The metabolism of this compound is centered around a key enzyme: 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17).[6] This enzyme belongs to the family of lyases and specifically functions as an oxo-acid-lyase, cleaving carbon-carbon bonds.[6]
The Metabolic Pathway: A Funnel to Central Metabolism
In the context of protocatechuate and phthalate degradation, a series of enzymatic reactions modify the aromatic ring, eventually leading to the formation of this compound. The subsequent and crucial step is the cleavage of this C7 compound by the aldolase into two molecules of pyruvate (a C3 compound).[7] This reaction is a critical juncture, as it channels the carbon from the complex aromatic precursor into a readily usable metabolite for the TCA cycle.
Caption: The metabolic fate of this compound in bacterial aromatic degradation pathways.
Properties of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase
Extensive research on the aldolase from Pseudomonas species has revealed several key characteristics:
| Property | Description | Reference |
| Enzyme Class | Lyase, specifically oxo-acid-lyase. | [6] |
| Reaction | Cleaves 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. | [7] |
| Cofactors | Requires divalent metal ions such as Mg²⁺ or Mn²⁺ for activity. | [2][8] |
| Substrate Specificity | Also cleaves 4-carboxy-4-hydroxy-2-oxoadipate to pyruvate and oxaloacetate. | [2][8] |
| Molecular Weight | Approximately 150,000-160,000 Da, composed of multiple subunits. | [2][8] |
The enzyme's structure has been solved, revealing a novel fold for an aldolase and providing insights into its catalytic mechanism, which involves a magnesium ion in the active site.[1]
Methodologies for Isolation, Detection, and Characterization
A robust understanding of this compound requires reliable methods for its isolation and analysis. The following protocols are based on established principles of metabolite analysis and enzyme purification.
Protocol for Bacterial Culturing and Metabolite Extraction
Objective: To produce and extract this compound from a bacterial culture.
Materials:
-
Pseudomonas putida or a similar strain.
-
Minimal salt medium.
-
Aromatic substrate (e.g., protocatechuic acid).
-
Shaking incubator.
-
Centrifuge.
-
Organic solvents (e.g., methanol, ethyl acetate).
-
Lyophilizer or rotary evaporator.
Procedure:
-
Inoculation: Prepare a starter culture of the bacterial strain in a rich medium (e.g., Luria-Bertani broth).
-
Induction: Inoculate a larger volume of minimal salt medium containing the aromatic substrate as the sole carbon source with the starter culture.
-
Growth: Incubate the culture with shaking at an appropriate temperature (e.g., 30°C) and monitor growth by measuring optical density.
-
Harvesting: Centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extracellular Metabolite Extraction:
-
Lyophilize the supernatant to concentrate the non-volatile components.
-
Re-suspend the dried material in a suitable solvent like methanol and remove insoluble salts by centrifugation.
-
-
Intracellular Metabolite Extraction:
-
Wash the cell pellet with a buffer.
-
Lyse the cells using methods like sonication or bead beating in a cold extraction solvent (e.g., a methanol/water mixture).
-
Centrifuge to remove cell debris.
-
-
Sample Preparation: Evaporate the solvent from the extracts and store the dried metabolites at -80°C until analysis.
Analytical Protocol for Detection and Quantification
Objective: To detect and quantify this compound using GC-MS.
Rationale: GC-MS is a powerful technique for the analysis of small, volatile molecules. Organic acids like this compound require derivatization to increase their volatility for GC analysis.[5][9]
Materials:
-
Dried metabolite extract.
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[9]
-
Internal standard.
-
GC-MS system.
Procedure:
-
Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent.
-
Derivatization:
-
Transfer an aliquot of the extract to a reaction vial.
-
Add the derivatization agent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.[9]
-
-
GC-MS Analysis:
-
Quantification: Use an internal standard and a calibration curve to quantify the amount of this compound in the sample.
Protocol for Purification of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase
Objective: To purify the aldolase enzyme for further characterization.
Rationale: Enzyme purification is essential to study its kinetic properties, structure, and mechanism without interference from other cellular components. This typically involves a series of chromatographic steps.[2][10]
Materials:
-
Bacterial cell paste from an induced culture.
-
Lysis buffer.
-
Chromatography systems (e.g., for ion-exchange and gel filtration chromatography).[10]
-
Protein concentration determination assay (e.g., Bradford assay).
-
Enzyme activity assay reagents.
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells (e.g., by sonication or French press).
-
Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a crude extract.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate proteins. Collect the fraction containing the aldolase activity.
-
Ion-Exchange Chromatography:
-
Dialyze the protein fraction against an equilibration buffer.
-
Load the sample onto an ion-exchange column (e.g., DEAE-cellulose).
-
Elute the proteins with a salt gradient and collect fractions.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the previous step and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Bio-Gel A-1.5m) to separate proteins based on size.[2]
-
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.
Physiological Role and Significance
In bacteria, the role of this compound is primarily as a transient intermediate in catabolic pathways. Its efficient conversion to pyruvate is crucial for the bacterium's ability to derive energy and building blocks from complex aromatic compounds. The study of this pathway and its intermediates has significant implications:
-
Bioremediation: Understanding how bacteria degrade pollutants can inform strategies for cleaning up contaminated environments.
-
Biocatalysis: The enzymes involved, particularly the aldolase, can be harnessed as biocatalysts for the synthesis of valuable chemicals.
-
Metabolic Engineering: Knowledge of these pathways can be used to engineer microorganisms for the production of biofuels and other desired products from renewable feedstocks.
Conclusion: From a Single Molecule to a World of Possibilities
The discovery and characterization of this compound in bacteria is a testament to the power of systematic scientific inquiry. What began as an effort to understand how microbes consume environmental compounds has unveiled a fascinating piece of biochemical machinery. For researchers in drug development and metabolic engineering, the lessons learned from this single molecule and its associated pathway are profound. They highlight the vast, untapped potential of the microbial world and provide the tools and frameworks to explore it. The detailed methodologies and the underlying scientific rationale presented in this guide are intended to empower further discovery in this exciting field.
References
-
Blasczyk, R. et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]
-
Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Malathion. [Link]
-
UniProt. (n.d.). Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. UniProtKB - Q9S4U0 (RRAAH_PSEFL). Retrieved from [Link]
-
Maruyama, K. (1983). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate. Journal of Biochemistry, 93(2), 557-65. [Link]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. The Journal of biological chemistry, 247(20), 6444–6449. [Link]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:17801). Retrieved from [Link]
-
MacDonald, J. (n.d.). The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. Semantic Scholar. Retrieved from [Link]
- Harris, D. C. (2010). Selected Methods of Analysis. In Quantitative Chemical Analysis (8th ed.). W. H. Freeman.
-
Doucette, C. D., et al. (2011). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews, 75(3), 448-484. [Link]
-
Li, Y., et al. (2024). 4-Hydroxy-2-Oxoglutaric Acid, A Key Metabolite Involved in Trypsin-Regulation of Arginine Metabolism in Hylocereus undatus during Storage. Foods, 13(5), 789. [Link]
-
Knight, J., et al. (2020). 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(10), 165879. [Link]
-
Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLoS ONE, 6(10), e26021. [Link]
-
Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]
-
Neis, E. P. J. G., et al. (2015). The Role of Microbial Amino Acid Metabolism in Host Metabolism. Nutrients, 7(4), 2930-2946. [Link]
-
Wang, Y., et al. (2021). Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli. Green Chemistry, 23(18), 7259-7269. [Link]
-
Allakhverdiev, S. I., et al. (2021). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Metabolites, 11(9), 621. [Link]
-
UniProt. (2023). 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Chlorella vulgaris (Green alga). UniProtKB - A0A9D4YW65. Retrieved from [Link]
-
Department of Biology, University of the Western Cape. (n.d.). Isolation of Pure Cultures. Retrieved from [Link]
-
Rupa Health. (n.d.). 2-Oxoglutaric Acid. Retrieved from [Link]
Sources
- 1. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 4-Hydroxy-4-methyl-2-oxoglutaric acid in microbial metabolism
An In-depth Technical Guide on the Role of 4-Hydroxy-4-methyl-2-oxoglutaric Acid in Microbial Metabolism
Abstract
This compound (HMGA) is a pivotal intermediate in the microbial catabolism of aromatic compounds. Central to its metabolism is the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMGA aldolase), which channels carbon from complex xenobiotics into central metabolism. This guide provides a comprehensive overview of the metabolic significance of HMGA, the detailed biochemical and structural characteristics of the enzymes involved in its transformation, and robust methodologies for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into this specialized area of microbial biochemistry.
Metabolic Context: HMGA in Aromatic Compound Degradation
Microorganisms, particularly soil bacteria like those from the Pseudomonas genus, have evolved sophisticated pathways to utilize aromatic compounds as sole carbon and energy sources. These pathways are critical for bioremediation and the global carbon cycle. HMGA emerges as a key metabolite in the meta-cleavage pathway for the degradation of protocatechuate, an intermediate in the breakdown of various aromatic hydrocarbons and lignin-derived monomers.
The protocatechuate 4,5-cleavage pathway converts protocatechuate into intermediates that feed directly into the tricarboxylic acid (TCA) cycle.[1][2] In this pathway, the aromatic ring is cleaved, and subsequent enzymatic reactions lead to the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde.[3] Depending on the bacterial strain and the specific branch of the pathway, this intermediate is converted into either HMGA or 4-carboxy-4-hydroxy-2-oxoadipate (CHA).[3] Both of these molecules are then processed by a common aldolase, which represents the final step of the pathway, yielding pyruvate and, in the case of CHA, oxaloacetate.[3][4] This efficiently links the degradation of complex aromatic structures to core cellular metabolism.
Caption: The hydrolytic branch of the protocatechuate degradation pathway leading to HMGA.
The Central Enzyme: 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase
The key enzyme governing the fate of HMGA is 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (EC 4.1.3.17), commonly known as HMG aldolase.[5] This enzyme belongs to the oxo-acid-lyase family and is central to benzoate degradation and the metabolism of C5-branched dibasic acids.[5]
Catalytic Function and Substrate Specificity
HMG aldolase catalyzes the reversible retro-aldol cleavage of HMGA into two molecules of pyruvate.[5][6]
Reaction: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 pyruvate
The enzyme exhibits a degree of substrate promiscuity, as it also efficiently cleaves the related molecule 4-carboxy-4-hydroxy-2-oxoadipate (CHA) into one molecule of pyruvate and one of oxaloacetate.[7][8] Studies on the enzyme from Pseudomonas putida show that substrates with a 4-carboxylate substitution, like CHA and HMGA, are strongly preferred.[3] The specificity constant (kcat/Km) for substrates lacking this group is reduced by several orders of magnitude, highlighting the importance of this moiety for substrate recognition and catalysis.[3] Interestingly, the enzyme also possesses a secondary oxaloacetate decarboxylase activity, which is a common feature of pyruvate-utilizing aldolases.[3][6][8]
| Substrate | Products | Relative kcat/Km (%) | Source Organism |
| 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) | Pyruvate + Oxaloacetate | 100 | P. putida F1[3] |
| 4-Hydroxy-4-methyl-2-oxoglutarate (HMGA) | 2 Pyruvate | 58 | P. putida F1[3] |
| 4-Hydroxy-2-oxoglutarate (HOG) | Pyruvate + Glyoxylate | ~1 | P. ochraceae[8] |
| Oxaloacetate | Pyruvate + CO₂ | Activity Detected | P. putida F1[3] |
Structural Biology and Catalytic Mechanism
The crystal structure of HMG aldolase from Pseudomonas putida F1, resolved to 1.8 Å, reveals a hexameric assembly where each protomer adopts a four-layered α-β-β-α sandwich fold.[4][9] This structure is novel for an aldolase. The active site is located at the interface between two adjacent subunits and contains a crucial divalent metal ion (Mg²⁺ or Mn²⁺), which is required for activity.[4][7]
The catalytic site architecture provides clear insights into the mechanism:
-
Metal Coordination: The magnesium ion is octahedrally coordinated by the side chain of an aspartate residue (Asp-124), three water molecules, and the carboxylate and keto oxygen atoms of the pyruvate substrate.[4][9]
-
Substrate Binding: An essential arginine residue (Arg-123) forms hydrogen bonds with the carbonyl oxygen of the pyruvate molecule. Site-directed mutagenesis has confirmed that this arginine is critical for catalysis.[4][9]
The proposed mechanism involves the metal ion acting as a Lewis acid to polarize the carbonyl bond of the substrate, facilitating the nucleophilic attack that leads to C-C bond cleavage. The reaction proceeds through a pyruvate enolate transition state, which is stabilized by the active site residues.[3][6]
Physicochemical Properties
The enzyme purified from Pseudomonas species is a large complex with a molecular weight of approximately 150-160 kDa, composed of six identical subunits of about 26-27 kDa each.[7][8] The enzyme from P. putida appears to have its six polypeptide chains joined by disulfide linkages.[7] It requires Mg²⁺ or Mn²⁺ for activity, with a Km for MgCl₂ of 0.17 mM, and shows maximum activity around pH 8.0.[7] The reaction is competitively inhibited by oxaloacetate.[7]
Experimental Methodologies for Studying HMGA Metabolism
Validating and exploring the function of HMGA aldolase requires robust experimental protocols. The following sections detail established methods for enzyme purification and activity measurement.
Protocol: Purification of HMG Aldolase from Pseudomonas
This protocol is adapted from methodologies used for Pseudomonas putida and Pseudomonas ochraceae.[7][8]
Rationale: A multi-step purification is necessary to isolate the aldolase from the complex mixture of cellular proteins, achieving a high degree of purity required for biochemical characterization.
Step-by-Step Methodology:
-
Cell Culture and Lysis:
-
Grow Pseudomonas cells in a suitable medium containing an inducer for the pathway (e.g., phthalate).
-
Harvest cells in the late exponential phase by centrifugation.
-
Resuspend the cell pellet in a buffered solution (e.g., 100 mM HEPES, pH 8.0, containing 1 mM MgCl₂) and lyse the cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve a saturation of 40-60%.
-
Stir for 30 minutes at 4°C and then centrifuge to pellet the precipitated proteins.
-
Discard the supernatant and redissolve the pellet in a minimal volume of the lysis buffer. Dialyze extensively against the same buffer to remove ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE-cellulose or similar anion-exchange column equilibrated with the buffer.
-
Elute the proteins using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl).
-
Collect fractions and assay for HMG aldolase activity (see Protocol 3.2). Pool the active fractions.
-
-
Gel Filtration Chromatography:
-
Concentrate the pooled active fractions.
-
Load the concentrated sample onto a gel filtration column (e.g., Bio-Gel A-1.5m or Sephacryl S-300) equilibrated with the buffer containing a low salt concentration (e.g., 0.1 M NaCl).
-
Elute the proteins and collect fractions. The aldolase should elute as a high molecular weight peak (~150-160 kDa).
-
Pool the purest, most active fractions.
-
-
Purity Assessment:
Protocol: Spectrophotometric Assay for HMG Aldolase Activity
Rationale: A continuous spectrophotometric assay provides a reliable and high-throughput method for measuring enzyme kinetics. The cleavage of HMGA produces pyruvate, which can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[3]
Caption: Workflow for the coupled spectrophotometric assay of HMG aldolase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0.
-
Substrate: 20 mM 4-hydroxy-4-methyl-2-oxoglutarate (HMGA) in assay buffer.
-
Cofactors & Coupling Enzyme: A solution containing 4 mM NADH, 10 mM MgCl₂, and 300 units/mL of rabbit muscle L-lactate dehydrogenase (LDH) in assay buffer.
-
-
Assay Procedure:
-
In a 1 mL quartz cuvette, combine:
-
900 µL of Assay Buffer
-
50 µL of the Cofactors & Coupling Enzyme solution
-
A suitable amount of purified HMG aldolase enzyme.
-
-
Mix by inversion and incubate for 2-3 minutes at 25°C to allow the temperature to equilibrate and to consume any endogenous pyruvate in the enzyme sample.
-
Initiate the reaction by adding 50 µL of the 20 mM HMGA substrate solution (final concentration: 1.0 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[3]
-
Activity (µmol/min/mg) = [(ΔA₃₄₀/min) / 6.22] * (1 / mg of enzyme) * 2
-
Note: The factor of 2 is included because one mole of HMGA produces two moles of pyruvate, and thus consumes two moles of NADH.
-
-
Broader Significance and Future Directions
Biotechnological and Bioremediation Applications
The metabolic pathway involving HMGA holds significant potential for bioremediation of environments contaminated with aromatic pollutants. Bacteria expressing this pathway can effectively mineralize these compounds. Furthermore, the HMG aldolase itself is a valuable biocatalyst. Its ability to perform C-C bond formation and cleavage can be harnessed for the synthesis of specialty chemicals. Engineering this enzyme or the entire pathway into robust industrial microbial chassis could enable the bioconversion of lignin-derived waste streams into valuable platform chemicals like pyruvate.
Potential for Drug Development
While not a primary virulence factor in most contexts, metabolic pathways are essential for bacterial survival and adaptation. In pathogenic bacteria that may rely on aromatic compound degradation for survival in specific niches (e.g., contaminated wounds, soil-borne pathogens), the HMG aldolase could represent a potential drug target. The development of specific inhibitors for this enzyme could disrupt a key nutrient acquisition pathway. The detailed structural information available for the P. putida enzyme provides a solid foundation for structure-based drug design to create potent and selective inhibitors.
Future Research
Despite significant progress, several areas warrant further investigation:
-
Regulatory Mechanisms: How is the expression of the genes in the protocatechuate 4,5-cleavage pathway regulated in response to the presence of aromatic compounds?
-
Enzyme Diversity: Exploring the diversity of HMG aldolases across different microbial species could reveal enzymes with novel substrate specificities or enhanced stability for industrial applications.
-
Protein Engineering: The existing structural and mechanistic knowledge can be used to engineer the HMG aldolase to accept novel substrates or to alter its catalytic properties for specific synthetic applications.
Conclusion
This compound is more than a mere metabolic curiosity; it is a key junction point linking the degradation of complex environmental aromatics to the central carbon metabolism of microorganisms. Its fate is dictated by the structurally unique and catalytically efficient HMG aldolase. A thorough understanding of this molecule, its associated enzyme, and the metabolic pathway in which it operates is crucial for advancing the fields of bioremediation, industrial biotechnology, and potentially for developing novel antimicrobial strategies.
References
-
Wang, W., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]
-
Wang, W., et al. (2010). Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. Journal of Biological Chemistry, available in PubMed Central. [Link]
-
Wikipedia contributors. (2023). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2010). Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. ResearchGate. [Link]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]
-
UniProt Consortium. (n.d.). Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. UniProtKB. [Link]
-
Maruyama, K. (1983). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate. Journal of Biochemistry, 93(2), 557-65. [Link]
-
Semantic Scholar. (n.d.). The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. [Link]
-
Maruyama, K. (1983). Chemical modification of Pseudomonas ochraceae 4-hydroxy-4-methyl-2-oxoglutarate aldolase by diethyl pyrocarbonate. Journal of Biochemistry, 94(2), 549-56. [Link]
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). This compound (CHEBI:17801). [Link]
-
Huergo, L. F., & Dixon, R. (2015). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews, 79(4), 419-35. [Link]
-
Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLOS ONE. [Link]
-
Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLOS ONE, available in PubMed Central. [Link]
-
D'Angelo, I., et al. (2015). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. Molecular Microbiology. [Link]
-
Knight, J., et al. (2016). 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Wikipedia contributors. (2024). Citric acid cycle. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
structure and chemical properties of 4-Hydroxy-4-methyl-2-oxoglutaric acid
An In-depth Technical Guide to 4-Hydroxy-4-methyl-2-oxoglutaric Acid: Structure, Properties, and Metabolic Significance
Introduction
This compound (HMOG), also known as 2-Hydroxy-2-methyl-4-oxopentanedioic acid, is a pivotal keto acid intermediate in microbial metabolism.[1] While structurally related to the Krebs cycle intermediate α-ketoglutarate, HMOG is primarily recognized for its role in the catabolism of aromatic compounds by various soil bacteria, such as Pseudomonas putida.[2][3] It serves as the direct substrate for the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase, which channels carbon skeletons into central metabolism by cleaving HMOG into two molecules of pyruvate.[4][5] The study of HMOG and its associated enzymatic pathways is crucial for applications in metabolic engineering, bioremediation, and understanding the diversity of microbial catabolic strategies. This guide provides a comprehensive overview of its chemical structure, properties, biological role, and analytical methodologies for researchers in drug development and life sciences.
Part 1: Molecular Structure and Physicochemical Properties
The unique structure of HMOG, featuring a quaternary hydroxylated carbon and two carboxyl groups, dictates its chemical behavior and biological function.
Chemical Structure:
-
IUPAC Name: this compound
-
Canonical SMILES: CC(CC(=O)C(=O)O)(C(=O)O)O[6]
-
Molecular Formula: C₆H₈O₆[6]
-
Molecular Weight: 176.126 g/mol [6]
The molecule contains a chiral center at the C4 position, although its stereospecificity is often dependent on the enzymatic context. It is classified as a 2-oxoacid, which is significant for its reactivity and interactions with enzymes.[2]
Physicochemical Data Summary:
The following table summarizes key quantitative data for this compound, providing essential information for experimental design and analysis.
| Property | Value | Source |
| CAS Number | 19071-44-4 | [6] |
| Appearance | White crystalline solid (typical) | [2] |
| Water Solubility | Highly soluble | [2] |
| Density | 1.579 g/cm³ | [6] |
| Boiling Point | 406.1°C at 760 mmHg | [6] |
| Flash Point | 213.6°C | [6] |
| XLogP3 | -1.3 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
Part 2: Biochemical Role and Enzymology
HMOG is a key metabolite in specialized catabolic pathways, most notably the protocatechuate 4,5-cleavage pathway found in bacteria. This pathway is essential for the degradation of lignin-derived aromatic compounds.[3]
The HMG Aldolase Reaction:
The central metabolic fate of HMOG is its reversible cleavage into two molecules of pyruvate, a reaction catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17), hereafter referred to as HMG aldolase.[4] This reaction provides a direct link between aromatic compound degradation and central carbon metabolism.
-
Reaction: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 pyruvate[4]
HMG aldolase from Pseudomonas putida has been extensively studied. It is a lyase that requires a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, for its catalytic activity.[7] Kinetic analyses have shown that oxaloacetate acts as a competitive inhibitor of the reaction.[3][7] The enzyme attacks a specific enantiomer of HMOG, highlighting the stereospecificity of the biological process.[7]
The following diagram illustrates the pivotal role of HMG aldolase in converting HMOG into pyruvate, a key entry point into the TCA cycle and gluconeogenesis.
Caption: Metabolic cleavage of HMOG by HMG aldolase.
Part 3: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of HMOG is vital for producing analytical standards and exploring its chemical biology.
Synthesis Approaches:
-
Biochemical Synthesis: HMOG can be produced through microbial fermentation. Strains of Pseudomonas putida, for example, can convert substrates like pyruvate into HMOG as part of their native metabolic pathways.[2] This method offers a route to stereospecific synthesis.
-
Chemical Synthesis: The first preparation of HMOG was reported over a century ago.[8] Modern approaches typically involve aldol condensation reactions using suitable precursors under controlled pH and temperature conditions.[2]
Chemical Reactivity:
HMOG is the precursor to the pyruvate aldol-condensation product, 2-methyl-4-oxopent-2-enedioic acid (OMPD).[9] In solution, HMOG can form an intramolecular lactone known as zymonic acid, which has been identified as the direct precursor to OMPD.[8][9] This reactivity is important to consider during its analysis and storage, as pH and temperature can influence its stability and conversion to related products.
Part 4: Analytical Methodologies
Accurate quantification of HMOG in biological matrices is essential for studying its metabolic flux and the activity of related enzymes. While a single, universally adopted protocol is not established, methodologies based on liquid chromatography-mass spectrometry (LC-MS) for similar polar keto acids provide a robust framework.
Experimental Protocol: Quantification of HMOG in Bacterial Supernatant by LC-MS/MS
This protocol provides a self-validating workflow for the relative or absolute quantification of HMOG. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy by correcting for matrix effects and variations in sample processing and instrument response.
1. Rationale and Experimental Design: This method is designed for high sensitivity and selectivity. Reversed-phase chromatography is often challenging for highly polar analytes like HMOG. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column is recommended. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition.
2. Reagents and Materials:
-
HMOG analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-HMOG, if available; otherwise, a structurally similar labeled keto acid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
3. Step-by-Step Methodology:
-
Step 1: Sample Collection and Preparation
-
Collect bacterial culture supernatant by centrifuging the culture at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To 100 µL of supernatant, add 400 µL of cold ( -20°C) acetonitrile containing the internal standard at a known concentration. This step serves to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microfuge tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
Step 2: LC-MS/MS Analysis
-
Liquid Chromatography (example using a HILIC column):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Negative Ion Mode ESI):
-
Perform direct infusion of the HMOG standard to determine the optimal precursor ion (likely [M-H]⁻ at m/z 175.02) and fragment ions for Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
HMOG: 175.0 -> [fragment 1], 175.0 -> [fragment 2]
-
Internal Standard: [Precursor] -> [Product]
-
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.
-
-
-
Step 3: Data Analysis and Validation
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Construct a calibration curve using standards prepared in a matrix mimicking the sample (e.g., sterile culture medium) and plot the peak area ratio against concentration.
-
Quantify HMOG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method by assessing linearity, accuracy, precision, and limit of detection (LOD) according to standard bioanalytical guidelines.
-
This workflow provides a reliable system for HMOG measurement, where the internal standard and calibration curve serve as self-validating components for trustworthy results.
Conclusion
This compound is a chemically intriguing and biologically significant molecule. As an intermediate in microbial catabolism, it represents a key node connecting complex environmental substrates to central metabolic pathways. A thorough understanding of its structure, properties, and the enzymology of its conversion to pyruvate provides valuable insights for researchers in microbiology and biotechnology. The analytical frameworks detailed here offer a clear path for scientists to accurately measure and study this compound, paving the way for future discoveries in metabolic engineering and synthetic biology.
References
-
LookChem. This compound. [Link]
-
Wikipedia. 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
Wang, W., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608-15. [Link]
-
Heger, D., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]
-
Heger, D., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15063–15068. [Link]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry, 247(20), 6444-9. [Link]
-
UniProt. Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. [Link]
-
Pharmaffiliates. 2-Hydroxy-2-methyl-4-oxopentanedioic Acid. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound (EVT-1537657) [evitachem.com]
- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nasa.gov [nasa.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Natural Occurrence and Metabolic Impact of 4-Hydroxy-4-methyl-2-oxoglutaric Acid (HMOG)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary & Chemical Identity
4-Hydroxy-4-methyl-2-oxoglutaric acid (HMOG) , historically referred to as Parapyruvate , is a critical yet often overlooked metabolic intermediate.[1] While it serves a canonical role in the bacterial catabolism of aromatic compounds (lignin, protocatechuate), its significance in drug development has surged due to its identification as a potent, naturally occurring inhibitor of the Tricarboxylic Acid (TCA) cycle.
Structurally, HMOG is the aldol dimerization product of two pyruvate molecules. In aqueous solution, it exists in dynamic equilibrium with its lactone form, zymonic acid . This duality often complicates analytical detection and has profound implications for supplement purity and metabolic engineering.
| Feature | Technical Detail |
| IUPAC Name | 2-Hydroxy-2-methyl-4-oxopentanedioic acid |
| Common Synonyms | Parapyruvate, |
| CAS Number | 19013-64-0 (Acid form) |
| Molecular Formula | |
| Key Enzyme | 4-Hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.[2][3][4][5]17) |
| Primary Biological Role | Intermediate in meta-cleavage of aromatics (Protocatechuate 4,5-pathway) |
| Toxicological Role | Competitive inhibitor of |
Natural Occurrence & Biosynthetic Pathways
HMOG does not occur ubiquitously in mammalian tissue as a primary metabolite but arises through two distinct mechanisms: regulated bacterial catabolism and spontaneous chemical condensation.
A. Bacterial Aromatic Catabolism (The Regulated Source)
In soil bacteria, particularly Pseudomonas, Sphingomonas, and Comamonas species, HMOG is a transient intermediate in the degradation of lignin-derived aromatics. It allows these organisms to funnel complex ring structures into the central carbon metabolism (Krebs cycle).
The Pathway:
-
Protocatechuate is cleaved by protocatechuate 4,5-dioxygenase.
-
The ring-opening product is processed to 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) .[3]
-
CHA is cleaved to Oxaloacetate and Pyruvate .
-
Alternatively, in specific sub-pathways, HMOG is formed and then cleaved by HMOG Aldolase into two molecules of Pyruvate .[4]
B. Spontaneous Formation (The "Parapyruvate" Trap)
In biological fluids or pharmaceutical preparations containing high concentrations of pyruvate (e.g., calcium pyruvate supplements), HMOG forms spontaneously via an aldol-like condensation, especially at neutral to alkaline pH. This "impurity" is biologically active and toxic.
Visualizing the Pathway: The following diagram illustrates the bacterial metabolic context of HMOG and its cleavage into pyruvate.
Caption: The metabolic funneling of aromatic compounds into the TCA cycle via HMOG. The enzyme HMOG Aldolase (EC 4.1.3.17) is the gatekeeper converting the toxic intermediate HMOG into usable Pyruvate.
Physiological Mechanisms & Drug Development Implications
For drug developers, HMOG is less of a target and more of a metabolic disruptor . Its structural similarity to
Mechanism of Toxicity: The KGDHC Blockade
HMOG acts as a competitive inhibitor of the
-
Molecular Mimicry: HMOG possesses the
-keto acid moiety required for binding to the E1 subunit of KGDHC. -
Stalled Metabolism: Unlike
-KG, HMOG cannot be oxidatively decarboxylated efficiently by the complex. -
Consequences:
-
Energy Failure: Reduction in NADH production and ATP synthesis.
-
Neurotoxicity: KGDHC inhibition is linked to neurodegenerative states (Alzheimer’s, Parkinson’s).[6] HMOG accumulation induces oxidative stress and senescence in neuronal cells.
-
Implication for Formulations: Researchers developing pyruvate-based therapeutics (for obesity or ischemia) must rigorously quantify HMOG impurities. "Parapyruvate" contamination in supplements has been directly linked to adverse gastrointestinal and neurological effects in animal models.
Experimental Protocols
The following protocols are designed for the isolation, synthesis, and enzymatic validation of HMOG.
Protocol A: Enzymatic Synthesis of HMOG
Rationale: Chemical synthesis often yields a racemic mixture and high amounts of the lactone (zymonic acid). Enzymatic synthesis using EC 4.1.3.17 favors the biologically relevant isomer.
Reagents:
-
Sodium Pyruvate (100 mM)
- (2 mM)
-
Phosphate Buffer (50 mM, pH 8.0)
-
Purified HMOG Aldolase (Recombinant from P. putida F1)
Step-by-Step Workflow:
-
Reaction Setup: Dissolve sodium pyruvate in phosphate buffer containing
. -
Initiation: Add HMOG Aldolase (0.1 U/mL final concentration).
-
Equilibrium Shift: The reaction naturally favors cleavage (Pyruvate formation). To drive synthesis (reverse reaction), use high concentrations of pyruvate (200 mM+) and incubate at
for 12-24 hours. -
Stabilization: Acidify to pH 3.0 with HCl to stabilize the product (note: this may promote lactonization to zymonic acid).
-
Purification: Anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of NaCl (0–0.5 M).
Protocol B: Analytical Detection (HPLC)
Rationale: HMOG is unstable and cyclizes. Standard C18 methods often fail to separate it from pyruvate effectively.
System: HPLC with UV/Vis or Refractive Index (RI) detector.
Column: Aminex HPX-87H (Bio-Rad) or equivalent organic acid column.
Mobile Phase: 5 mM
| Compound | Approx.[1][2][4][7][8][9][10][11][12][13][14] Retention Time (min) |
| Oxaloacetate | 9.5 |
| HMOG (Open chain) | 11.2 |
| Pyruvate | 13.0 |
| Zymonic Acid (Lactone) | 15.5 |
Note: Retention times vary by system. Always run a standard curve.
Protocol C: KGDHC Inhibition Assay
Rationale: To verify the biological activity of an HMOG sample.
-
Prepare Mitochondrial Lysate: Isolate mitochondria from rat liver or use purified porcine heart KGDHC (Sigma).
-
Assay Buffer: 50 mM MOPS (pH 7.4), 2 mM
, 0.5 mM CoA, 1 mM Thiamine Pyrophosphate, 2 mM , 1 mM DTT. -
Substrate: 1 mM
-Ketoglutarate. -
Inhibitor: Add HMOG at varying concentrations (0.1 mM – 10 mM).
-
Measurement: Monitor NADH production via absorbance at 340 nm over 5 minutes.
-
Analysis: Plot Lineweaver-Burk plots to confirm competitive inhibition (
unchanged, increases).
References
-
Maruyama, K. (1983).[2] Purification and properties of 2-pyrone-4,6-dicarboxylate hydrolase. Journal of Biochemistry, 93(2), 557–565. Link
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972).[2] Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Journal of Biological Chemistry, 247(20), 6444–6449. Link
-
Wang, Y., et al. (2018).[12] Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells via Inhibition of the
-Ketoglutarate Dehydrogenase Complex.[12] Journal of Agricultural and Food Chemistry, 66(28), 7504-7513.[12] Link -
Reros-Solis, G., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century.[1] ACS Omega, 5(25), 15424–15433. Link
-
Nogales, J., et al. (2017). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 163(11), 1655-1666. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Parapyruvate Induces Neurodegeneration in C57BL/6JNarl Mice via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]
- 9. Control of the citric acid cycle by glyoxylate: Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Showing Compound 4-Hydroxy-2-oxoglutaric acid (FDB022830) - FooDB [foodb.ca]
- 11. Control of the citric acid cycle by glyoxylate. The mechanism of inhibition of oxoglutarate dehydrogenase, isocitrate dehydrogenase and aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase (EC 4.1.3.17)
[1]
Executive Summary
This technical guide provides an in-depth analysis of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.17), a critical Class II (metal-dependent) enzyme in the bacterial degradation of lignin-derived aromatic compounds. Unlike the more commonly known HMG-CoA lyase involved in human ketogenesis, this bacterial enzyme catalyzes the retro-aldol cleavage of HMG into two molecules of pyruvate, bridging the gap between aromatic catabolism and the TCA cycle.
Key Technical Differentiators:
-
Unique Fold: Adopts a rare
sandwich structure (resembling the RraA inhibitor) rather than the canonical TIM barrel found in many aldolases. -
Phosphate Activation: Exhibits a distinct >10-fold allosteric activation by inorganic phosphate (
), a feature unique among Class II aldolases.[1] -
Dual Substrate Specificity: Efficiently processes both HMG and 4-carboxy-4-hydroxy-2-oxoadipate (CHA).
Biological Context & Metabolic Role[1]
HMG aldolase is the terminal enzyme in the protocatechuate 4,5-cleavage pathway and the gallate degradation pathway .[1][2] These pathways are essential for soil bacteria (e.g., Pseudomonas putida, Sphingomonas paucimobilis) to utilize lignin-derived aromatics as carbon sources.
Metabolic Pathway
The enzyme acts downstream of ring-cleavage dioxygenases. It processes the linearized 6-carbon intermediate (HMG) into central metabolites.
Figure 1: The Protocatechuate 4,5-cleavage pathway showing the conversion of aromatic precursors to pyruvate via HMG aldolase.
Structural Biology & Active Site Architecture
The structural basis for HMG aldolase function has been elucidated through X-ray crystallography (e.g., PDB ID: 3NOJ from Pseudomonas putida F1).[2]
Quaternary Structure
-
Assembly: Hexameric assembly (trimer of dimers).
-
Fold: The monomer consists of a four-layered
sandwich.[3] This architecture creates the active site at the interface between two subunits, necessitating the oligomeric state for catalysis.
Active Site Coordination
The active site is designed to stabilize the enolate intermediate via a divalent metal cation (
| Residue | Function | Mechanism of Action |
| Asp-124 | Metal Ligation | Directly coordinates the |
| Asp-102 | Water Positioning | Coordinates water molecules that complete the metal's octahedral geometry. |
| Glu-199 | Water Positioning | Acts in concert with Asp-102 to stabilize the hydration shell. |
| Arg-123 | Substrate Binding | Forms a critical hydrogen bond with the C2-carbonyl oxygen of the substrate, polarizing it for nucleophilic attack/cleavage. |
Catalytic Mechanism[4][5][6][7]
HMG aldolase follows a Class II aldolase mechanism , utilizing a metal ion as a Lewis acid rather than a Schiff base (Class I).[4]
Reaction Stoichiometry
1Mechanistic Steps[4][5][6][7][8][9]
-
Substrate Binding: The C2-keto group and C1-carboxylate of HMG bind bidentately to the
ion. -
Deprotonation: A general base (likely a water molecule activated by the enzyme network) abstracts the proton from the C4-hydroxyl group.
-
Retro-Aldol Cleavage: The C3-C4 bond cleaves. The electrons collapse to form an enolate on the C2-C3 fragment (pyruvate enolate), which is stabilized by the
and Arg-123. -
Product Release: The first pyruvate (from the C4-C6 fragment) leaves. The enzyme-bound enolate is protonated at C3 to form the second pyruvate molecule.
Figure 2: Catalytic cycle of HMG aldolase. The reaction is reversible, allowing for stereoselective C-C bond formation in biocatalytic applications.
Experimental Characterization Guide
Purification Protocol
Objective: Isolate recombinant HMG aldolase (e.g., proA gene product) from E. coli.
-
Lysis: Resuspend cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole). Add lysozyme and protease inhibitors. Sonicate on ice.
-
Clarification: Centrifuge at 15,000
for 30 min at 4°C. -
Affinity Chromatography (Ni-NTA):
-
Load supernatant onto equilibrated Ni-NTA column.
-
Wash with 20 column volumes of Lysis Buffer + 20 mM Imidazole.
-
Elution: Gradient elution with 50–250 mM Imidazole.
-
-
Polishing (Size Exclusion): Run on Superdex 200 to isolate the hexameric fraction (~150 kDa) from aggregates.
-
Storage: Buffer exchange into 20 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM
, 10% Glycerol. Flash freeze in liquid nitrogen.-
Critical: Always maintain >0.5 mM
or to prevent apo-enzyme formation.
-
Activity Assay (Coupled LDH System)
Principle: HMG aldolase cleaves HMG to pyruvate. Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to
Reagents:
-
Buffer: 50 mM HEPES, pH 8.0 (Avoid phosphate buffer if determining baseline kinetics, as it activates the enzyme).
-
Cofactor: 1 mM
. -
Coupling Enzyme: 5 Units/mL LDH (Rabbit Muscle).
-
NADH: 0.2 mM.
-
Substrate: 0.1 – 5 mM HMG (racemic or enzymatically prepared).
Procedure:
-
Equilibrate buffer, metal, NADH, and LDH at 25°C.
-
Add HMG aldolase (approx. 10–50 nM final concentration).
-
Initiate reaction with HMG substrate.
-
Monitor
for 2–5 minutes. -
Calculation: Activity (U/mL) =
. Note: Stoichiometry is 2 NADH oxidized per 1 HMG cleaved.
Expert Insight - Phosphate Activation:
To test for phosphate activation, repeat the assay in the presence of 1–10 mM Sodium Phosphate. Expect a
Biocatalytic Potential[7]
HMG aldolase is highly valued in drug development for its ability to catalyze stereoselective C-C bond formation .
-
Chiral Synthesis: In the synthetic (reverse) direction, it can couple pyruvate with various aldehydes to generate chiral 4-hydroxy-2-keto acids.
-
Substrate Promiscuity: While specific for pyruvate as the nucleophile, the enzyme accepts a range of electrophilic aldehydes (e.g., formaldehyde, acetaldehyde, benzaldehyde derivatives), making it a versatile tool for synthesizing statin side-chain precursors or other chiral synthons.
References
-
Wang, W., et al. (2010). "Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase."[5] Journal of Biological Chemistry, 285(47), 36608-36615.[3]
-
Mazurkewich, S., & Seah, S. Y. (2016). "Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1."[1] PLOS ONE, 11(10), e0164556.[1]
-
Tack, B. F., et al. (1972). "Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase."[6] Journal of Biological Chemistry, 247(20), 6444-6449.[6]
-
RCSB Protein Data Bank. "Structure 3NOJ: HMG/CHA aldolase from Pseudomonas putida."
Sources
- 1. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of 4-Hydroxy-4-methyl-2-oxoglutaric acid
The Biological Significance of 4-Hydroxy-4-methyl-2-oxoglutaric Acid (HMOG)
Executive Summary: The Metabolic Dichotomy
This compound (HMOG), frequently referred to in older literature as Parapyruvate or
However, to the mammalian toxicologist and drug developer, HMOG is a potent metabolic inhibitor . Formed spontaneously via the aldol condensation of pyruvate, it acts as a structural mimic of
This guide analyzes HMOG through these opposing lenses, providing actionable protocols for its enzymatic characterization and mass-spectrometric quantification.[2]
Chemical Identity & Structural Dynamics
HMOG is not a static molecule; it exists in a dynamic equilibrium that complicates its analysis.
| Property | Specification |
| IUPAC Name | 2-Hydroxy-2-methyl-4-oxopentanedioic acid |
| Common Synonyms | Parapyruvate; HMKG; HMG; Zymonic acid (lactone form) |
| CAS Number | 19071-44-4 |
| Molecular Formula | C₆H₈O₆ (MW: 176.12 Da) |
| Stability | Spontaneously forms from pyruvate in solution at neutral/alkaline pH. |
| Isomerism | Exists as an open-chain keto-acid and a cyclic lactone (Zymonic acid ). |
Critical Insight for Researchers: In aqueous solutions, particularly stored pyruvate standards, HMOG forms spontaneously. High-throughput screening (HTS) campaigns using pyruvate-rich media must account for HMOG accumulation, which can yield false positives in mitochondrial toxicity assays.
Bacterial Metabolism: The Lignin Valorization Pathway
In the context of metabolic engineering and bioremediation, HMOG is the gateway to converting recalcitrant aromatics into central carbon metabolites.[3]
The Protocatechuate 4,5-Cleavage Pathway
Lignin degradation generates Protocatechuate (PCA).[4] While the 3,4-cleavage (ortho) pathway is common, the 4,5-cleavage (meta) pathway is essential for specific bacterial strains (P. putida F1) to utilize PCA.
Mechanism:
-
Ring Fission: PCA is cleaved by PCA 4,5-dioxygenase to yield 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS).
-
Decarboxylation/Isomerization: CHMS is processed to 4-Oxalomesaconate .
-
Hydration: 4-Oxalomesaconate hydratase converts it to HMOG .
-
Aldol Cleavage: HMOG Aldolase splits HMOG into 2 molecules of Pyruvate .[3]
Figure 1: The bacterial catabolism of Protocatechuate via the 4,5-cleavage pathway, highlighting HMOG as the final checkpoint before central metabolism entry.
Enzymology: HMOG Aldolase (EC 4.1.3.17)[3][5]
-
Cofactor: Requires Mg²⁺ or Mn²⁺ for activity.
-
Unique Feature: Unlike typical Class II aldolases, the P. putida enzyme is allosterically activated by inorganic phosphate , which increases
by >10-fold.[3][4] This suggests a regulatory link where energy status (high Pi) accelerates carbon assimilation.
Mammalian Toxicology: Mitochondrial Inhibition
In mammalian systems, HMOG (Parapyruvate) is not a fuel but a "wrench in the gears" of the TCA cycle.
Mechanism of Action: KGDHC Inhibition
The
-
Similarity: Both possess a C2-keto group and terminal carboxylates.
-
Difference: HMOG has a C4-methyl/hydroxyl substitution.[1][4][6][7][8]
-
Inhibition: HMOG binds the E1 subunit of KGDHC but cannot undergo oxidative decarboxylation. This competitive inhibition halts the flux from
-KG to Succinyl-CoA.[1]
Pathological Implications:
-
Senescence: Accumulation of HMOG in fibroblasts correlates with reduced mitochondrial respiration and senescence markers.
-
Neurodegeneration: Reduced KGDHC activity is a hallmark of Alzheimer’s disease.[1] HMOG accumulation (potentially from dysregulated pyruvate metabolism) exacerbates this deficit.
Figure 2: The inhibitory mechanism of HMOG on the mammalian TCA cycle. Spontaneous formation from pyruvate leads to competitive inhibition of KGDHC.
Experimental Protocols
Protocol A: Enzymatic Assay for HMOG Aldolase Activity
Use this to characterize bacterial lysates or purified recombinant enzymes.
Principle: The cleavage of HMOG yields Pyruvate.[3][5][9] This is coupled to Lactate Dehydrogenase (LDH) , which reduces Pyruvate to Lactate, oxidizing NADH to NAD⁺. The rate of NADH depletion (340 nm) is proportional to HMOG cleavage.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂.
-
Substrate: 2 mM HMOG (prepared fresh from dipotassium salt).
-
Coupling System: 0.2 mM NADH, 5 U/mL LDH (rabbit muscle).
Workflow:
-
Blanking: Add Buffer, NADH, and LDH to a quartz cuvette. Monitor
to establish a baseline (background NADH oxidation). -
Substrate Addition: Add HMOG. Monitor for 60 seconds to ensure no spontaneous degradation.
-
Initiation: Add 10–50 µL of enzyme sample. Mix by inversion.
-
Measurement: Record
for 3–5 minutes. -
Calculation:
(Note: . Stoichiometry: 1 HMOG 2 Pyruvate, so 2 NADH are oxidized per reaction event. Divide final result by 2).
Protocol B: LC-MS/MS Quantification in Biological Fluids
Use this for serum, urine, or cell culture media analysis.
Challenge: HMOG is highly polar and thermally unstable (avoid GC-MS unless derivatized). Solution: Derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the ketone/carboxylic groups, improving retention on C18 columns.
Methodology:
-
Sample Prep: Mix 50 µL serum with 200 µL Methanol (cold) to precipitate proteins. Centrifuge (15,000 x g, 10 min).
-
Derivatization:
-
Mix 50 µL supernatant with 25 µL 200 mM 3-NPH (in 50% MeOH) and 25 µL 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Incubate at 30°C for 30 minutes.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Shim-pack Sceptor HD-C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
-
MS Parameters (MRM Mode):
-
Ionization: ESI Negative.
-
Transition: Optimize for the 3-NPH derivative parent ion (M-H)⁻
fragment ions specific to the nitrophenylhydrazine moiety.
-
References
-
Wang, Y., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase. Journal of Biological Chemistry.[6][10] Link
-
Mazurkewich, S., & Seah, S. Y. (2016).[4] Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase from Pseudomonas putida F1.[4] PLOS ONE.[4] Link
-
Bunik, V. I., et al. (2016). Inhibition of alpha-ketoglutarate dehydrogenase by parapyruvate: Implications for mitochondrial dysfunction and aging.[1] Aging Cell. Link
-
Sigma-Aldrich. (n.d.). Parapyruvate dipotassium salt - Product Specification.Link
-
Kiyota, E., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS. Molecules.[1][2][3][4][5][6][11][12][13][14] Link
Sources
- 1. Parapyruvate dipotassium, 19071-44-4, High-Purity, SMB00908, Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]
- 4. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]
- 5. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 11. Substrate selectivity and biochemical properties of 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. A searchable metadata network graph for microbiome metabolomics | bioRxiv [biorxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of 4-hydroxy-4-methyl-2-oxoglutarate Aldolase
Introduction: Unveiling the Activity of a Key Metabolic Aldolase
4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.17) is a crucial enzyme in the metabolic pathways of various microorganisms, particularly in the degradation of aromatic compounds.[1] This Class II, divalent metal-dependent enzyme catalyzes the reversible cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate.[1][2] This reaction serves as a vital link between the catabolism of complex organic molecules and central metabolism, funneling carbon into the tricarboxylic acid (TCA) cycle.[1]
The development of a robust and reliable enzymatic assay for HMG aldolase is paramount for a variety of research and development applications. These include fundamental enzymology studies to elucidate its catalytic mechanism, screening for novel inhibitors for potential antimicrobial drug development, and in the field of synthetic biology for the engineering of novel metabolic pathways.
This comprehensive guide provides a detailed, field-proven protocol for a continuous spectrophotometric assay for HMG aldolase. The methodology is built upon a coupled enzyme system, ensuring high sensitivity and real-time monitoring of enzymatic activity. The principles behind each step are thoroughly explained to empower researchers to not only execute the protocol but also to adapt and troubleshoot it for their specific experimental needs.
Principle of the Assay: A Coupled-Enzyme Approach to Quantifying HMG Aldolase Activity
Direct measurement of the HMG aldolase reaction can be challenging as neither the substrate (HMG) nor the product (pyruvate) possesses a distinct spectrophotometric signature. To overcome this, a coupled enzyme assay is employed, linking the production of pyruvate to a readily measurable event.
In this system, the pyruvate generated by HMG aldolase is immediately utilized by a second, "coupling" enzyme, L-lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, a reaction that concurrently oxidizes β-nicotinamide adenine dinucleotide (NADH) to NAD+. The depletion of NADH is monitored by the decrease in absorbance at 340 nm. Under conditions where HMG aldolase is the rate-limiting enzyme, the rate of NADH oxidation is directly proportional to the rate of pyruvate formation, and thus to the activity of HMG aldolase.
The enzymatic reactions are as follows:
-
HMG Aldolase Reaction: 4-hydroxy-4-methyl-2-oxoglutarate → 2 Pyruvate
-
Coupling Reaction (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
This continuous assay format offers significant advantages over endpoint assays, including the ability to measure initial reaction velocities, which are crucial for accurate kinetic analysis, and the ease of high-throughput screening.
Visualizing the Assay Workflow
Caption: Figure 1. Coupled enzyme assay workflow for HMG aldolase.
Materials and Reagents
Table 1: Reagent and Equipment List
| Reagent/Equipment | Supplier | Catalog Number | Notes |
| 4-hydroxy-4-methyl-2-oxoglutarate (HMG) | Various | e.g., 19071-44-4 | Purity should be ≥95%. May require synthesis if not commercially available.[3] |
| L-Lactate Dehydrogenase (LDH) from Rabbit Muscle | Sigma-Aldrich | L2500 | Suspension in ammonium sulfate. |
| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich | N8129 | Disodium salt. Prepare fresh daily. |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | BP214 | Anhydrous or hexahydrate. |
| HEPES | Sigma-Aldrich | H3375 | Free acid. |
| Purified HMG Aldolase | In-house preparation or commercial | N/A | The concentration should be determined (e.g., by Bradford assay). |
| UV-Vis Spectrophotometer | e.g., Agilent, Thermo Fisher | N/A | Capable of kinetic measurements at 340 nm with temperature control. |
| 96-well UV-transparent microplates | Corning | 3635 | For high-throughput applications. |
| Pipettes and tips | N/A | N/A | Calibrated. |
Protocols
Protocol 1: Preparation of Reagents and Buffers
1.1 Assay Buffer (100 mM HEPES, 1 mM MgCl₂, pH 8.0)
-
Rationale: HMG aldolase from Pseudomonas species exhibits optimal activity at a pH of approximately 8.0.[4][5] HEPES is a suitable buffer for this pH range. HMG aldolase is a divalent metal-dependent enzyme, with Mg²⁺ being a required cofactor for its activity.[6][7]
-
Procedure:
-
Dissolve 2.38 g of HEPES free acid in 80 mL of deionized water.
-
Add 100 µL of a 1 M MgCl₂ stock solution.
-
Adjust the pH to 8.0 with 5 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Filter sterilize and store at 4°C.
-
1.2 HMG Substrate Stock Solution (100 mM)
-
Rationale: A concentrated stock solution allows for flexibility in the final assay concentration.
-
Procedure:
-
Accurately weigh 17.6 mg of HMG (MW: 176.12 g/mol )[8].
-
Dissolve in 1 mL of Assay Buffer.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
1.3 NADH Stock Solution (10 mM)
-
Rationale: NADH is light-sensitive and should be prepared fresh. A 10 mM stock is convenient for preparing the final reaction mixture.
-
Procedure:
-
Dissolve 7.1 mg of NADH in 1 mL of Assay Buffer.
-
Protect from light by wrapping the tube in aluminum foil.
-
Prepare fresh daily and keep on ice.
-
1.4 LDH Stock Solution (1000 units/mL)
-
Rationale: The concentration of LDH should be in excess to ensure that the HMG aldolase reaction is the rate-limiting step.
-
Procedure:
-
Gently resuspend the LDH suspension from the supplier.
-
Dilute to 1000 units/mL in Assay Buffer.
-
Store at 4°C.
-
Protocol 2: HMG Aldolase Activity Assay
2.1 Assay Setup
-
Rationale: It is critical to include appropriate controls to account for any background reactions. The "No Enzyme Control" accounts for non-enzymatic degradation of HMG or NADH. The "No Substrate Control" accounts for any NADH oxidase activity in the enzyme preparation.
-
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.
-
Prepare a master mix of the reaction components, excluding the HMG aldolase and HMG substrate, to ensure consistency across wells.
-
In a 96-well UV-transparent microplate or cuvettes, set up the reactions as described in Table 2.
-
Table 2: Assay Reaction Setup (per 200 µL well)
| Component | Test Reaction (µL) | No Enzyme Control (µL) | No Substrate Control (µL) |
| Assay Buffer | 158 | 168 | 168 |
| HMG Stock Solution (100 mM) | 10 | 10 | 0 |
| NADH Stock Solution (10 mM) | 2 | 2 | 2 |
| LDH Stock Solution (1000 U/mL) | 10 | 10 | 10 |
| HMG Aldolase (diluted) | 20 | 0 | 20 |
| Final Concentration | |||
| HMG | 5 mM | 5 mM | 0 mM |
| NADH | 0.1 mM | 0.1 mM | 0.1 mM |
| LDH | 50 U/mL | 50 U/mL | 50 U/mL |
2.2 Reaction Initiation and Data Acquisition
-
Pre-incubation: Incubate the plate/cuvettes at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation: Initiate the reaction by adding the HMG Aldolase to the "Test Reaction" and "No Substrate Control" wells. For the "No Enzyme Control," add an equivalent volume of Assay Buffer.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. Ensure that the initial phase of the reaction is linear.
Data Analysis and Interpretation
1. Calculation of HMG Aldolase Activity
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
Step 1: Determine the rate of change in absorbance (ΔAbs/min).
-
Subtract the background rate from the "No Enzyme Control" from the rate of the "Test Reaction."
-
-
Step 2: Calculate the enzyme activity using the Beer-Lambert Law.
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l * 2) * (V_total / V_enzyme)
-
Where:
-
ΔAbs/min: The rate of absorbance change per minute.
-
ε (epsilon): The molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[9]
-
l: The path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette).
-
2: A stoichiometric factor, as one mole of HMG produces two moles of pyruvate.
-
V_total: The total volume of the assay (e.g., 0.2 mL).
-
V_enzyme: The volume of the enzyme solution added (e.g., 0.02 mL).
-
-
2. Definition of an Enzyme Unit
One unit (U) of HMG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of pyruvate (equivalent to the consumption of 1 µmol of HMG) per minute under the specified assay conditions.
Validation and Troubleshooting
-
Linearity of the Assay: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If the rate decreases over time, it may indicate substrate depletion or enzyme instability.
-
LDH is Not Rate-Limiting: To confirm this, double the concentration of LDH in a test reaction. If the rate of the HMG aldolase reaction does not increase, the initial LDH concentration was sufficient.
-
High Background Rate: A high rate in the "No Enzyme Control" may indicate chemical instability of HMG or NADH under the assay conditions. In the "No Substrate Control," a high rate could be due to contaminating NADH oxidase activity in the HMG aldolase preparation.
Conclusion
This application note provides a robust and validated method for the enzymatic assay of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. By understanding the principles behind the coupled enzyme system and following the detailed protocols, researchers can obtain accurate and reproducible measurements of HMG aldolase activity. This assay is a valuable tool for advancing our understanding of this important enzyme and for its application in various fields of biotechnology and drug discovery.
References
-
Maruyama, K. (1983). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate. Journal of Biochemistry, 93(2), 557-65. [Link]
-
J-Stage. (n.d.). Purification and Properties of 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase from Pseudomonas ochraceae Grown on Phthalate. [Link]
-
ResearchGate. (n.d.). The HMG/CHA aldolase reactions and active site. [Link]
-
Grokipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
PubMed. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. [Link]
-
Clinical Chemistry. (1971). Spectrophotometric Determination Using an Ultraviolet Procedure. [Link]
-
Assay Genie. (2019). Aldolase Activity Colorimetric Assay Kit (#BN00889). [Link]
-
Creative BioMart. (n.d.). Aldolase Activity Colorimetric Assay Kit. [Link]
-
Mazurkewich, S., & Seah, S. Y. K. (2016). Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1. PLOS ONE, 11(10), e0164556. [Link]
-
UniProt. (2023). 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Chlorella vulgaris (Green alga). [Link]
-
ResearchGate. (n.d.). HMG/CHA aldolase-catalyzed aldol addition. [Link]
-
ResearchGate. (2025). Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. [Link]
-
UniProt. (n.d.). Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. [Link]
-
Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
Brewitz, L., Nakashima, Y., & Schofield, C. J. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Chemical Science, 12(2), 734-740. [Link]
-
LookChem. (n.d.). 4-Hydroxy-4-methyl-2-oxoglutaric acid. [Link]
-
CORE. (2012). 4-Hydroxy-2-oxoglutarate aldolase inactivity in primary hyperoxaluria type 3 and glyoxylate reductase inhibition. [Link]
-
Wikipedia. (n.d.). Aldolase B. [Link]
-
NIH. (2014). Engineering aldolases as biocatalysts. [Link]
-
Semantic Scholar. (n.d.). The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. [Link]
-
Study.com. (n.d.). What is Aldolase? - Definition, Mechanism & Reaction. [Link]
-
ResearchGate. (2025). Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04301J [pubs.rsc.org]
- 4. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. This compound|lookchem [lookchem.com]
- 9. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]
Application Notes & Protocols for 4-Hydroxy-4-methyl-2-oxoglutaric Acid in Metabolic Engineering
Introduction: The Untapped Potential of a C6 Keto Acid in Biosynthesis
In the landscape of metabolic engineering, the pursuit of novel bio-based platform chemicals is a paramount objective. 4-Hydroxy-4-methyl-2-oxoglutaric acid (HMGA), a six-carbon α-keto acid, represents a promising yet underexplored building block for the synthesis of valuable industrial chemicals. Its structure, featuring a quaternary carbon and multiple functional groups, offers rich chemical diversity for downstream conversions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of HMGA in metabolic engineering studies. We will delve into the theoretical framework for its biosynthesis, propose detailed protocols for strain engineering and fermentation, and outline analytical methodologies for its quantification. Furthermore, we will explore its potential as a precursor to high-value chemicals such as adipic acid, a key monomer in nylon production.
While the heterologous production of HMGA has not been extensively documented in peer-reviewed literature, this guide synthesizes established principles of metabolic engineering and enzymology to provide a robust, scientifically-grounded framework for its production and utilization.
Section 1: The Scientific Rationale for HMGA Production
The cornerstone of a biosynthetic pathway for HMGA lies in the reversible reaction catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17). This enzyme is known to catalyze the cleavage of HMGA into two molecules of pyruvate[1][2]. By leveraging the principle of Le Chatelier's principle and overexpressing this enzyme in a host organism with a high intracellular concentration of pyruvate, it is theoretically possible to drive the reaction in the reverse direction, leading to the condensation of two pyruvate molecules to form HMGA.
Escherichia coli is an ideal host for this endeavor due to its well-characterized genetics, rapid growth, and high-level production of pyruvate from various carbon sources. Metabolic engineering strategies can be employed to channel carbon flux towards pyruvate, creating a high-yield precursor pool for HMGA synthesis.
Section 2: Proposed Biosynthetic Pathway and Metabolic Engineering Strategy
The proposed biosynthetic pathway for HMGA production from glucose in E. coli is centered around the overexpression of a suitable 4-hydroxy-4-methyl-2-oxoglutarate aldolase and the redirection of carbon flux to maximize pyruvate availability.
Caption: Experimental workflow for shake flask fermentation and HMGA production.
Section 4: Analytical Methods for HMGA Quantification
Accurate quantification of HMGA is crucial for evaluating the performance of the engineered strain. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are suitable techniques.
Suggested Protocol for GC-MS Analysis of HMGA
Due to its low volatility, HMGA requires derivatization prior to GC-MS analysis. A two-step derivatization involving oximation followed by silylation is recommended.
Sample Preparation and Derivatization:
-
Harvest cell-free supernatant from the fermentation broth.
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect the keto group. Incubate at 60°C for 1 hour.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize the hydroxyl and carboxyl groups. Incubate at 60°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS system.
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Program: Start at 70°C, ramp to 300°C.
-
MS Ionization: Electron Impact (EI)
-
MS Mode: Scan or Selected Ion Monitoring (SIM)
Suggested Protocol for LC-MS/MS Analysis of HMGA
LC-MS/MS offers high sensitivity and selectivity and may not require derivatization.
Sample Preparation:
-
Harvest cell-free supernatant.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge to pellet the proteins.
-
Inject the supernatant directly or after evaporation and reconstitution in the mobile phase.
LC-MS/MS Conditions (Example):
-
LC Column: HILIC or C18 reversed-phase
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
MS Ionization: Electrospray Ionization (ESI), likely in negative mode.
-
MS Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for HMGA.
Section 5: Downstream Conversion of HMGA to Adipic Acid: A Future Perspective
HMGA, as a C6 dicarboxylic acid precursor, holds significant potential for the bio-production of adipic acid. A hypothetical enzymatic pathway could involve a series of reduction and dehydration steps. The identification and engineering of enzymes capable of catalyzing these transformations will be a critical next step in realizing the full potential of HMGA as a platform chemical.
Caption: Hypothetical enzymatic pathway for the conversion of HMGA to adipic acid.
Conclusion
The metabolic engineering of microorganisms for the production of this compound represents a promising avenue for the synthesis of novel C6 platform chemicals. While further research is required to establish a high-titer production process and to elucidate downstream conversion pathways, the foundational principles and protocols outlined in this guide provide a clear and scientifically sound roadmap for researchers in the field. The successful implementation of these strategies could unlock a new class of bio-based chemicals with broad industrial applications.
References
-
Wikipedia. 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
UniProt. Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. [Link]
Sources
- 1. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 4-Hydroxy-4-methyl-2-oxoglutaric Acid for Metabolic Flux Analysis
Introduction: Unraveling Metabolic Fates with Stable Isotopes
Metabolic Flux Analysis (MFA) stands as a cornerstone technique in systems biology, offering a quantitative lens through which we can observe the intricate network of biochemical reactions that define cellular physiology.[1] By employing stable, non-radioactive isotope-labeled substrates, researchers can trace the journey of atoms through metabolic pathways, thereby elucidating the rates (fluxes) of these reactions.[1] This guide provides a comprehensive framework for the application of stable isotope labeling, specifically focusing on 4-Hydroxy-4-methyl-2-oxoglutaric acid (HMGA), a key intermediate in various metabolic pathways, including the degradation of benzoate and hydroxyproline.[2]
HMGA's strategic position in metabolism, particularly its formation from the condensation of two pyruvate molecules in certain biological systems, makes it an excellent target for flux analysis to probe the activity of central carbon metabolism.[2] Understanding the flux through pathways involving HMGA is critical for researchers in metabolic engineering, disease investigation, and drug development. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the robust design and execution of stable isotope labeling experiments for HMGA flux analysis.
Scientific Foundation: The Causality of Isotopic Enrichment
The core principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-pyruvate, into a biological system. As the cells metabolize this labeled precursor, the ¹³C atoms are systematically incorporated into downstream metabolites, including HMGA. The resulting mass isotopomer distribution (MID) of HMGA, which is the relative abundance of its different isotopically labeled forms, is a direct reflection of the metabolic fluxes through the pathways leading to its synthesis. By measuring these MIDs, typically with mass spectrometry, we can mathematically deduce the intracellular reaction rates.
The Metabolic Genesis of this compound
In several bacterial species, such as Pseudomonas putida, HMGA is formed via an aldol condensation of two molecules of pyruvate.[2] This reaction is catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase, which can also catalyze the reverse cleavage reaction.[2] This direct link to pyruvate, a central node in metabolism, makes the labeling pattern of HMGA highly informative of the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle.
Experimental Design: Charting the Course for Isotopic Labeling
A meticulously planned experimental design is paramount for a successful MFA study. The following sections will detail the critical considerations for investigating HMGA metabolism.
Selection of the Isotopic Tracer
The choice of the ¹³C-labeled substrate is dictated by the metabolic pathways of interest. Given that HMGA is synthesized from pyruvate, the following tracers are recommended:
-
[U-¹³C]-Glucose: As glucose is a primary carbon source for many organisms, uniformly labeled glucose will result in fully labeled pyruvate, which in turn will produce fully labeled HMGA. This allows for the tracing of the entire carbon backbone.
-
[1,2-¹³C₂]-Glucose: This tracer is particularly useful for resolving fluxes between glycolysis and the pentose phosphate pathway.
-
[U-¹³C]-Pyruvate: Direct feeding of labeled pyruvate can be employed to specifically probe the pathways downstream of this key metabolite, including the synthesis of HMGA.
| Tracer | Labeling Pattern | Primary Application | Considerations |
| [U-¹³C]-Glucose | Uniformly labeled | General flux analysis of central carbon metabolism. | Provides comprehensive labeling of downstream metabolites. |
| [1,2-¹³C₂]-Glucose | Labeled at C1 and C2 | Differentiating between glycolysis and the pentose phosphate pathway. | Offers higher resolution for specific pathway nodes. |
| [U-¹³C]-Pyruvate | Uniformly labeled | Focused analysis of pyruvate metabolism and downstream pathways. | Bypasses upper glycolysis, providing a more direct look at pyruvate fate. |
Achieving Metabolic and Isotopic Steady State
For steady-state MFA, it is crucial that the cellular metabolism and the isotopic labeling of intracellular metabolites reach a steady state. This ensures that the measured MIDs are representative of the underlying metabolic fluxes. The time required to reach steady state varies depending on the organism and culture conditions and should be determined empirically. Typically, this involves harvesting cells at multiple time points after the introduction of the labeled substrate and analyzing the MIDs of key metabolites until they no longer change over time.
Protocols for Stable Isotope Labeling and Sample Preparation
The following protocols provide a step-by-step guide for cell culture, labeling, and metabolite extraction for HMGA flux analysis.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a general guideline and should be adapted for the specific cell type and culture system.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard unlabeled medium until they reach the desired cell density for the experiment (typically mid-exponential phase).
-
Medium Exchange: Aspirate the unlabeled medium and wash the cells once with a pre-warmed base medium lacking the carbon source to be labeled.
-
Introduction of Labeled Substrate: Add pre-warmed culture medium containing the desired ¹³C-labeled substrate at a known concentration.
-
Incubation: Incubate the cells under their normal growth conditions for a predetermined duration to achieve isotopic steady state.
-
Harvesting: Rapidly quench metabolic activity and harvest the cells. For adherent cells, this can be achieved by aspirating the medium and adding ice-cold quenching solution (e.g., 60% methanol). For suspension cells, centrifugation at low temperature followed by washing with a cold quenching solution is recommended.
Protocol 2: Metabolite Extraction
-
Cell Lysis: After quenching and harvesting, lyse the cells to release intracellular metabolites. A common method is to use a cold solvent mixture, such as methanol/water/chloroform.
-
Phase Separation: Centrifuge the lysate to separate the polar (containing HMGA) and non-polar phases.
-
Collection and Drying: Carefully collect the polar phase and dry it completely using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Analytical Methodologies: Detection and Quantification of Labeled HMGA
The analysis of HMGA and its isotopologues is typically performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
GC-MS Analysis of HMGA
Due to its polar nature, HMGA requires derivatization to increase its volatility for GC-MS analysis. A robust two-step derivatization process involving oximation followed by silylation is recommended.[3][4]
-
Oximation: To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 37°C) to protect the keto group.[3]
-
Silylation: Following oximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a higher temperature (e.g., 70°C) to derivatize the carboxyl and hydroxyl groups.[3]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
| GC-MS Parameter | Recommended Setting |
| Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
LC-MS/MS Analysis of HMGA
LC-MS/MS offers the advantage of analyzing underivatized HMGA, although derivatization can be employed to enhance sensitivity and chromatographic performance.
-
Sample Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent, typically the initial mobile phase of the LC gradient.
-
Chromatographic Separation: Use a suitable reversed-phase or HILIC column to achieve good separation of HMGA from other cellular metabolites.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of HMGA and its isotopologues.
| LC-MS/MS Parameter | Recommended Setting |
| Column | C18 or HILIC |
| Mobile Phase | Water and acetonitrile with a modifier (e.g., formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Mass Analyzer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Analysis and Flux Calculation
The raw mass spectrometry data needs to be processed to determine the mass isotopomer distributions (MIDs) of HMGA. This involves correcting for the natural abundance of ¹³C. The corrected MIDs are then used in conjunction with a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular fluxes.
Visualization of Metabolic Pathways and Workflows
Caption: Biosynthesis of ¹³C-labeled HMGA from [U-¹³C]-Glucose.
Caption: Experimental workflow for HMGA metabolic flux analysis.
Trustworthiness and Self-Validation
To ensure the reliability of the MFA results, several validation steps are crucial:
-
Internal Standards: The use of a commercially available or synthesized stable isotope-labeled internal standard for HMGA is highly recommended for accurate quantification.
-
Biological Replicates: Performing experiments with multiple biological replicates is essential to assess the variability and statistical significance of the results.
-
Data Consistency Checks: The calculated fluxes should be consistent with known biochemical constraints and physiological data.
Conclusion: A Powerful Tool for Metabolic Discovery
The stable isotope labeling of this compound provides a powerful approach to quantitatively analyze the fluxes through central carbon metabolism. By carefully designing and executing the experiments as outlined in these application notes, researchers can gain valuable insights into the metabolic adaptations of their biological systems of interest. This knowledge is instrumental in advancing our understanding of cellular physiology and in the development of novel therapeutic strategies.
References
-
Winn, J. C., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 485, 133-139. [Link]
-
Berger, A., et al. (2014). Robustness and Plasticity of Metabolic Pathway Flux among Uropathogenic Isolates of Pseudomonas aeruginosa. PLoS ONE, 9(4), e88368. [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link] (Note: A representative link is provided as the original may not be stable. The content is based on the principles described in the video.)
-
Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709. [Link]
-
Sasnow, S. S., et al. (2015). Bypasses in intracellular glucose metabolism in iron-limited Pseudomonas putida. Environmental microbiology, 17(9), 3255-3266. [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. [Link]
-
Vander Heiden, M. G., et al. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. Nature Metabolism, 4(7), 895-906. [Link]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. The Journal of biological chemistry, 247(20), 6444–6449. [Link]
-
Heger, D., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]
-
Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
Mitome, H., et al. (2025). Synthesis of [1-¹³C]2-Oxoglutaric Acid and ¹³C Breath Tests Designed to Assess TCA Cycle Flux. Chemical & pharmaceutical bulletin, 73(9), 807–812. [Link]
-
Blazey, T., et al. (2022). Metabolite-Specific Echo-Planar Imaging of Hyperpolarized [1-¹³C]Pyruvate at 4.7 T. Tomography (Ann Arbor, Mich.), 8(1), 364–378. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. [Link] (Note: A representative link is provided as the original may not be stable. The content is based on the principles described in the video.)
-
Chen, L. S., et al. (2019). Multi-omics Analysis Unravels a Segregated Metabolic Flux Network That Tunes Co-Utilization of Sugar and Aromatic Carbons in Pseudomonas putida. The Journal of biological chemistry, 294(21), 8466–8478. [Link]
-
Thompson, T. B., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. The Journal of biological chemistry, 285(47), 36608–36615. [Link]
-
Serrao, E. M., et al. (2018). Analysis of ¹³C and ¹⁴C Labeling in Pyruvate and Lactate in Tumor and Blood of Lymphoma-Bearing Mice Injected With ¹³C- And ¹⁴C-Labeled Pyruvate. NMR in biomedicine, 31(6), e3901. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
ResearchGate. (2025). Derivatization methods for LC-MS analysis of endogenous compounds. [Link]
-
ResearchGate. (2025). Derivatization methods for the LC–MS/MS analyses of aldehydes. [Link]
-
Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. [Link]
-
ResearchGate. (2025). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]
-
PubMed. (1988). Measurement of branched-chain alpha-keto acid dehydrogenase flux rates in perfused heart and liver. [Link]
-
PubMed. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. [Link]
-
PubMed Central (PMC). (2018). Analogous Metabolic Decoupling in Pseudomonas putida and Comamonas testosteroni Implies Energetic Bypass to Facilitate Gluconeogenic Growth. [Link]
-
PubMed Central (PMC). (2015). Metabolic Network Analysis of Pseudomonas aeruginosa during Chronic Cystic Fibrosis Lung Infection. [Link]
-
PubMed. (2018). Investigation of analysis methods for hyperpolarized ¹³C-pyruvate metabolic MRI in prostate cancer patients. [Link]
Sources
Troubleshooting & Optimization
improving the yield of 4-Hydroxy-4-methyl-2-oxoglutaric acid synthesis
Technical Support Center: 4-Hydroxy-4-methyl-2-oxoglutaric Acid (HMOG) Synthesis
Executive Summary & Core Challenge
The Central Problem: Synthesis of this compound (HMOG), historically known as parapyruvate , is deceptively simple in theory (aldol dimerization of pyruvate) but notoriously difficult in practice due to three competing equilibria:
-
Retro-Aldol Reversion: The formation of HMOG is reversible; high temperatures or improper pH shift equilibrium back to pyruvate.
-
Lactonization (The "Yield Thief"): Under acidic conditions, HMOG spontaneously cyclizes to zymonic acid (a lactone). Many researchers isolate the lactone believing it to be the acid, or lose yield attempting to hydrolyze it back.
-
Decarboxylation/Polymerization: In strongly basic or heated environments, pyruvate polymerizes into dark "tars" or HMOG decarboxylates to citraconic/itaconic derivatives.
The Solution Strategy: To maximize yield, you must abandon standard "acidify and extract" workups. This guide focuses on Chelation-Controlled Aldolization and Lactone-Avoidance Isolation .
Critical Reaction Pathway
Understanding the species in solution is vital for yield calculation.
Figure 1: The equilibrium landscape of HMOG synthesis. Note that acidification (standard workup) drives the product toward the lactone (Zymonic Acid), often misidentified as yield loss.
Module A: Chemical Synthesis (The Magnesium-Template Protocol)
Why this works: Standard alkali (NaOH/KOH) often leads to rapid polymerization. Using Magnesium Hydroxide (Mg(OH)₂) provides a "template effect." The divalent Mg²⁺ cation coordinates the pyruvate enolate and the ketone of the second pyruvate molecule, stabilizing the transition state and minimizing polymerization.
Optimized Protocol
| Parameter | Specification | Rationale |
| Substrate | Sodium Pyruvate (High Purity) | Free pyruvic acid polymerizes on storage. Use fresh salt. |
| Catalyst | Mg(OH)₂ (Suspension) | Acts as both base and Lewis acid template. |
| pH Control | Maintain pH 10.5 - 11.0 | < 10: Slow reaction. > 12: Rapid polymerization (browning). |
| Temperature | 4°C - 10°C | CRITICAL. Heat promotes retro-aldol cleavage. |
| Time | 12 - 18 Hours | Equilibrium is reached slowly at low temps. |
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mol Sodium Pyruvate in minimal distilled water (approx. 1.5 M concentration). High concentration favors dimerization.
-
Catalysis: Add 0.55 mol Mg(OH)₂. The mixture will be a slurry.
-
Incubation: Stir vigorously at 4°C for 16 hours.
-
Monitoring: Do not use TLC (unstable). Use ¹H-NMR (D₂O). Look for the methyl singlet shift from 2.3 ppm (Pyruvate) to ~1.4 ppm (HMOG).
-
The "Trap" (Workup):
-
Standard Mistake: Acidifying to pH 1 with HCl to extract. STOP. This creates Zymonic acid.
-
Correct Method: Filter off excess Mg(OH)₂. Pass the supernatant through a cation exchange resin (H+ form) quickly at 4°C to remove Na+/Mg²+. Collect the eluate directly into a vessel frozen in liquid nitrogen.
-
-
Isolation: Lyophilize (freeze-dry) immediately. Do not rotary evaporate with heat.
Module B: Biocatalytic Route (Enzymatic High-Purity)
For researchers requiring enantiopure material or avoiding chemical side-products, the enzymatic route using HMG Aldolase (EC 4.1.3.17) is superior, though it requires shifting the equilibrium.
Enzyme Source: Pseudomonas putida or Comamonas testosteroni (recombinant expression recommended).
Troubleshooting the Enzymatic Reaction:
Q: I added the enzyme, but conversion stalled at 50%. Why? A: HMG Aldolase is strictly reversible. To drive yield toward synthesis (condensation), you must exploit Mass Action Law :
-
Excess Substrate: Use 5x-10x Km concentration of pyruvate.
-
Cation Dependency: Ensure 1 mM MgCl₂ or MnCl₂ is present. The enzyme is a metallo-aldolase; EDTA will kill the reaction.
-
pH Window: Maintain pH 8.0 (Tris-HCl). The enzyme is unstable below pH 6.
Troubleshooting Guide (FAQ)
Issue 1: "My product is a hygroscopic brown oil, not a white solid."
-
Diagnosis: Polymerization of pyruvate.
-
Fix:
-
Your reaction temperature was too high (>20°C).
-
You used strong alkali (NaOH) instead of the buffered suspension of Mg(OH)₂.
-
Remediation: You cannot purify the oil easily. Discard and restart at 4°C.
-
Issue 2: "NMR shows a mixture of two compounds."
-
Diagnosis: You have an equilibrium of HMOG (Acid) and Zymonic Acid (Lactone).
-
Fix: If you need the open-chain acid, dissolve the sample in D₂O and adjust pH to >9 with NaOD. The lactone ring will open. If you need to isolate the acid solid, you must lyophilize from a neutral solution, not an acidic one.
Issue 3: "Yield is consistently low (<30%)."
-
Diagnosis: Retro-aldol reaction during solvent removal.
-
Fix: Did you use a rotary evaporator with a water bath >30°C? HMOG is thermally unstable.
-
Protocol Change: Switch to lyophilization.
-
Check: Ensure unreacted pyruvate is not being calculated as "loss" but recovered. The reaction rarely goes to 100% conversion due to equilibrium.
-
Analytical Validation Parameters
Use this table to verify your product identity.
| Parameter | HMOG (Open Chain) | Zymonic Acid (Lactone) |
| ¹H NMR (D₂O) | Methyl singlet ~1.45 ppm | Methyl singlet ~1.65 ppm |
| ¹³C NMR (C-4) | Quaternary C at ~75 ppm | Quaternary C at ~105 ppm (Lactone) |
| Solubility | High in water, low in ether | Soluble in ether/organic solvents |
| Stability | Stable as salt; degrades as free acid | Stable solid |
References
-
Montgomery, C. M., & Webb, J. L. (1954). Metabolic Studies on Heart Mitochondria: The Operation of the Tricarboxylic Acid Cycle in the Presence of Pyruvate and the Pyruvate Condensation Product. Journal of Biological Chemistry.[1][2][3]
-
Tack, B. F., Chapman, P. J., & Dagley, S. (1972).[2][3] Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. Journal of Biological Chemistry.[1][2][3]
-
Fuller, J. J., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century.[4] ACS Omega.[4] [4]
-
Riedel, T. J., et al. (2011).[5] Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase. PLOS ONE.
-
Wang, Y., et al. (2018).[6] Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells.[6] Journal of Agricultural and Food Chemistry.[6]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 4. nasa.gov [nasa.gov]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 6. Parapyruvate, an Impurity in Pyruvate Supplements, Induces Senescence in Human Fibroblastic Hs68 Cells via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low activity of 4-hydroxy-4-methyl-2-oxoglutarate aldolase
Topic: Troubleshooting Low Activity of 4-Hydroxy-4-Methyl-2-Oxoglutarate Aldolase (EC 4.1.3.17)
Executive Summary
You are likely encountering low activity with 4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase due to one of three critical failure points: substrate instability , metal cofactor stripping , or coupled-assay stoichiometry errors .
Unlike standard commercial aldolases, HMG aldolase (often encoded by proA or similar genes in Pseudomonas and Sphingomonas lignin degradation pathways) is a Class II aldolase . It requires a divalent metal cation for catalysis and yields two molecules of pyruvate per reaction cycle, distinguishing it from the related HOGA (EC 4.1.3.16) or CHA aldolases.
This guide provides a self-validating troubleshooting workflow to isolate the root cause of catalytic failure.
Part 1: Diagnostic Logic Tree
Before altering your buffer or expressing new protein, trace your symptoms through this logic flow to identify the specific failure mode.
Figure 1: Diagnostic workflow for HMG Aldolase activity loss. Note that the coupled reporter system (LDH) is the most common source of false negatives.
Part 2: The Core Failure Points
1. The Substrate Conundrum (HMG Instability)
The substrate, 4-hydroxy-4-methyl-2-oxoglutarate , is chemically labile. It is rarely available commercially with high purity and is often synthesized enzymatically or chemically.
-
The Issue: HMG is prone to spontaneous decarboxylation or retro-aldol cleavage in alkaline pH or upon prolonged storage, degrading into pyruvate and acetone/aldehydes before the enzyme even touches it.
-
The Stereochemistry Trap: HMG has a chiral center at C4. Chemical synthesis often yields a racemic mixture (DL-HMG). The enzyme is stereospecific (usually for the L-isomer or specifically the (4S)-isomer depending on the homolog).
-
Result: If you use a racemic substrate, your apparent
will be 50% of the theoretical maximum , and calculations will be skewed.
-
2. The Class II "Metal Trap"
HMG aldolase is a Class II aldolase , meaning it utilizes a divalent metal cation (
-
The Error: Using purification buffers containing EDTA or EGTA . Even trace amounts (0.5 mM) can strip the active site metal, rendering the enzyme 100% inactive.
-
The Fix: If your protein was purified with EDTA, you must perform a rigorous dialysis against metal-free buffer, followed by incubation with 1 mM
or .
3. Coupled Assay Stoichiometry
The standard assay uses Lactate Dehydrogenase (LDH) to reduce pyruvate to lactate, oxidizing NADH (measured at 340 nm).
-
The Reaction:
-
The Impact: For every 1 mole of HMG cleaved, 2 moles of NADH are oxidized.
-
Calculation Error: If you calculate activity assuming a 1:1 ratio, you will overestimate the reaction rate by a factor of 2 (or underestimate if you are trying to match specific activity to literature). Ensure your calculations account for
.
-
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Coupled Assay
Use this protocol to quantify activity. This system is self-validating.
Reagents:
-
Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (Phosphate buffers can sometimes precipitate metals).
-
Cofactor: 1 mM
(Essential). -
NADH: 0.2 mM (Freshly prepared; protect from light).
-
LDH: 5 Units/mL (Excess is critical to ensure HMG cleavage is the rate-limiting step).
-
Substrate: HMG (Start with 1 mM).
Procedure:
-
Blanking: Set up the spectrophotometer at 340 nm (
). -
The "Reporter Check" (Critical Step):
-
Add Buffer, NADH, and LDH to the cuvette.
-
Add a small spike of Pyruvate (e.g., 50
). -
Observation: You must see a rapid decrease in absorbance. If flatline, your NADH is bad or LDH is dead. Do not proceed until this works.
-
-
The Reaction:
-
Mix Buffer,
, NADH, LDH, and HMG Aldolase . -
Incubate 2 minutes to allow metal coordination.
-
Initiate by adding HMG substrate.
-
-
Calculation:
[1]-
Note: The "2" in the denominator accounts for the 2 pyruvates produced per HMG.[2]
.
-
Protocol B: Metal Reconstitution (If EDTA was used)
If your enzyme is inactive and was exposed to chelators:
-
Dialysis: Dialyze enzyme against 50 mM HEPES (pH 7.5), 200 mM NaCl (No EDTA) for 12 hours at
. -
Reloading: Add
or to a final concentration of 1 mM. -
Incubation: Incubate on ice for 1 hour before assaying.
-
Note:
often provides higher activity than for this specific class of enzymes (Wang et al., 2010), but is sufficient for standard activity.
-
Part 4: Troubleshooting Data Matrix
| Observation | Possible Cause | Verification Step | Corrective Action |
| No | Inactive LDH or oxidized NADH | Add Pyruvate directly to cuvette. | Replace NADH/LDH. |
| No | Enzyme stripped of metal | Check purification buffers for EDTA. | Reconstitute with |
| Low Activity (~50%) | Racemic Substrate (DL-HMG) | Check substrate source. | Use |
| High Background Rate | HMG Spontaneous Decarboxylation | Run "No Enzyme" control. | Check HMG pH (keep neutral/acidic for storage). |
| Signal Drift (Increase) | Protein Precipitation | Check | Spin down enzyme; add 10% glycerol. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use the thiobarbituric acid (TBA) assay instead of the coupled assay? A: Yes, but it is less specific. The TBA assay detects the aldehyde product. However, since HMG aldolase produces pyruvate (a keto acid), the specific reaction with TBA might be less distinct than for glyoxylate-producing aldolases. The LDH coupled assay is superior because it specifically tracks pyruvate generation in real-time.
Q: My enzyme precipitates when I add the metal cofactor. Why?
A: You may be using a phosphate buffer.
Q: Is the enzyme oxygen-sensitive? A: Generally, no. HMG aldolase is a hydrolytic/lyase enzyme, not an oxidoreductase. However, the pathway intermediates (catechols, etc.) upstream of HMG are oxygen-sensitive. The aldolase itself is stable in air, provided it is kept cool and in the presence of metals.
References
-
Wang, W., et al. (2010). "Crystal structure of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase from Pseudomonas putida F1." Journal of Biological Chemistry, 285(47), 36608-36615.[3]
- Key Insight: Defines the Class II metal dependency ( / ) and the active site architecture.
-
Tack, B. F., et al. (1972). "Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase."[4][5] Journal of Biological Chemistry, 247(20), 6444-6449.[4]
- Key Insight: Establishes the stoichiometry of the reaction (1 HMG 2 Pyruv
-
Maruyama, K. (1990). "Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate."[5] Journal of Biochemistry, 108(2), 327-333.[5]
- Key Insight: Discusses substrate specificity and competitive inhibition by oxal
Sources
- 1. enzyme-database.org [enzyme-database.org]
- 2. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]
- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 5. ExplorEnz: EC 4.1.3.* [enzyme-database.org]
Technical Support Center: Optimizing pH and Temperature for 4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMG-aldolase) Assays
Introduction
Welcome to the technical support guide for the optimization of assays involving 4-hydroxy-4-methyl-2-oxoglutarate aldolase (EC 4.1.3.17), hereafter referred to as HMG-aldolase. This enzyme is a Class II, divalent metal-dependent aldolase that plays a crucial role in bacterial metabolic pathways, catalyzing the reversible cleavage of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) into two molecules of pyruvate.[1][2] Accurate measurement of its activity is paramount for researchers in metabolic engineering, drug discovery, and environmental microbiology.
Enzyme activity is profoundly influenced by its chemical environment, most notably pH and temperature.[3] Deviating from the optimal ranges for these parameters can lead to drastically reduced activity or even irreversible denaturation, yielding inaccurate and misleading data.[3] This guide provides a comprehensive framework, including step-by-step protocols and troubleshooting advice, to empower researchers to systematically determine and implement the optimal pH and temperature conditions for their HMG-aldolase assays.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the HMG-aldolase assay.
Q1: What is the basic principle of the HMG-aldolase assay?
A1: The HMG-aldolase reaction itself—the cleavage of HMG into two pyruvate molecules—does not produce a direct, easily measurable spectrophotometric signal.[1] Therefore, a coupled enzyme assay is typically employed.[4][5] The pyruvate generated by HMG-aldolase is used as a substrate by a second, "coupling" enzyme, lactate dehydrogenase (LDH). In the presence of NADH, LDH reduces pyruvate to lactate, oxidizing NADH to NAD+. This oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the rate of pyruvate formation and thus to HMG-aldolase activity.[5][6]
Q2: Why is choosing the right buffer so critical for pH optimization?
A2: A buffer's primary role is to maintain a stable pH.[7][8] Every buffer has an optimal buffering range, typically within ±1 pH unit of its pKa.[9][10] Using a buffer outside this range results in poor pH control, making your results unreliable. Furthermore, the buffer components themselves can interact with the enzyme.[7][11] For instance, Tris buffer is known to chelate metal ions, which could be problematic for a metal-dependent enzyme like HMG-aldolase.[11] Therefore, it is crucial to select a buffer system that is effective at the desired pH and inert with respect to enzyme activity.[10]
Q3: My HMG-aldolase is from a thermophilic organism. Does this change the optimization strategy?
A3: Yes, significantly. Enzymes from thermophiles often exhibit optimal activity at much higher temperatures (e.g., >60°C) and are far more heat-stable than their mesophilic counterparts.[12][13] While the general optimization workflow remains the same, your experimental temperature range should be adjusted accordingly, potentially from 40°C to as high as 95°C.[13] You must also ensure that your coupling enzyme (LDH) and cofactors (NADH) are stable at these elevated temperatures for the duration of the assay. If not, a discontinuous (stop-time) assay may be required.
Q4: HMG-aldolase requires a divalent metal ion. Which one should I use and at what concentration?
A4: HMG-aldolase is a class II aldolase, meaning it requires a divalent metal ion for its catalytic mechanism.[1][14] Studies on HMG-aldolase from various Pseudomonas species have shown activity with Mg²⁺, Mn²⁺, Co²⁺, and Zn²⁺.[15] Mg²⁺ or Mn²⁺ are commonly used. The optimal concentration should be determined experimentally, but a starting point of 0.1 to 1.0 mM is typical. It is critical to keep the metal ion concentration constant across all experiments while optimizing pH and temperature.
Q5: Some papers mention phosphate activation of HMG-aldolase. Should I include phosphate in my assay?
A5: HMG-aldolase from Pseudomonas putida F1 is uniquely activated by inorganic phosphate (Pi), which can increase its turnover rate by more than 10-fold.[14] This activation appears to be linked to the general acid half-reaction of the catalytic cycle.[14] If you are working with this specific enzyme or a closely related homolog, including inorganic phosphate (e.g., from a potassium phosphate buffer or as an additive) in your assay is highly recommended. However, be aware that phosphate buffers are most effective in the pH 6-8 range and can sometimes precipitate at high concentrations with divalent cations.[8]
Core Optimization Protocols
These protocols provide a systematic approach to determining the optimal pH and temperature for your HMG-aldolase assay.
Workflow for Assay Optimization
Below is a diagram illustrating the logical flow for systematically optimizing your HMG-aldolase assay.
Protocol 1: Determining the Optimal pH
This protocol uses a continuous, coupled spectrophotometric assay to find the optimal pH.
1. Buffer Preparation:
-
Prepare a set of 100 mM buffers covering a broad pH range. It is critical to use different buffer systems according to their effective buffering ranges to avoid artifacts.[9]
-
Adjust the pH of each buffer stock at the intended final assay temperature, as the pKa of many buffers is temperature-dependent.[7][9]
| pH Range | Recommended Buffer System |
| 5.0 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) |
| 6.0 - 7.5 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) |
| 7.5 - 9.0 | Tris-HCl (tris(hydroxymethyl)aminomethane) or Tricine |
| 9.0 - 10.5 | CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) or Borate |
2. Assay Mix Preparation:
-
For each pH point to be tested, prepare a master mix in a microcentrifuge tube. The final concentrations in a 200 µL reaction volume should be:
-
Buffer: 50 mM (from your prepared stocks)
-
HMG substrate: (e.g., 1 mM, ensure this is saturating)
-
NADH: 0.2 mM
-
Divalent Metal Ion (e.g., MgCl₂): 1 mM
-
Lactate Dehydrogenase (LDH): ~10 units/mL (ensure it's in excess)
-
-
Important: Do not add the HMG-aldolase to the master mix.
3. Experimental Procedure:
-
Set a UV-Vis plate reader or spectrophotometer to the desired constant temperature (e.g., 25°C or 37°C for a first pass).[3]
-
Pipette 180 µL of the appropriate master mix into microplate wells or a cuvette. Include a "no-enzyme" control for each buffer to measure background NADH degradation.
-
Equilibrate the plate/cuvette at the set temperature for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of a diluted HMG-aldolase solution. Mix quickly but gently.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate the initial reaction rate (v₀) for each pH value from the linear portion of the A₃₄₀ vs. time plot (ΔA₃₄₀/min).
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.
-
Plot the corrected reaction rate (activity) as a function of pH.
-
The pH at which the highest activity is observed is the optimum pH. You can then perform a finer screen with 0.2 pH unit increments around this point.
Protocol 2: Determining the Optimal Temperature
This protocol determines the temperature at which HMG-aldolase exhibits maximum activity, using the optimal pH determined previously.
1. Assay Mix Preparation:
-
Prepare a single, large master mix using the buffer system and pH that you identified as optimal in Protocol 1. The component concentrations should be the same as described above.
2. Experimental Procedure:
-
Set up a series of reactions to be run at different temperatures (e.g., 25, 30, 37, 42, 50, 55, 60°C). A temperature-controlled plate reader or a set of water baths with a spectrophotometer can be used.
-
For each temperature:
-
Aliquot 180 µL of the master mix into wells/cuvettes.
-
Separately, aliquot your diluted HMG-aldolase enzyme into tubes.
-
Pre-incubate both the master mix and the enzyme at the target temperature for at least 10 minutes to ensure thermal equilibrium.
-
-
To start the reaction, add 20 µL of the pre-warmed enzyme to the pre-warmed master mix.
-
Immediately monitor the reaction rate at 340 nm as described in Protocol 1.
3. Data Analysis:
-
Calculate the initial reaction rate (v₀) for each temperature, correcting for any background signal.
-
Plot the enzyme activity as a function of temperature.
-
The temperature that yields the highest activity is the temperature optimum. Note that above this temperature, you will likely see a sharp drop in activity due to thermal denaturation.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered during assay optimization.
Q: My "no-enzyme" control shows a high rate of NADH consumption. What's wrong? A: This indicates a high background signal.
-
Possible Cause 1: Reagent Contamination. Your buffer, water, or substrate stock may be contaminated with microbes or other dehydrogenases.[17][18]
-
Solution: Prepare all solutions with high-purity, sterile water. Prepare fresh NADH and HMG solutions daily. Filter-sterilize your buffers.
-
-
Possible Cause 2: Substrate Instability. At extreme pH values or high temperatures, the HMG substrate itself might be unstable and break down non-enzymatically.
-
Solution: Run a control containing only the buffer and HMG (no enzymes, no NADH) and another with buffer, HMG, and NADH (no LDH, no HMG-aldolase) to see if a pyruvate-like substance is forming and being used by LDH.
-
-
Possible Cause 3: Insufficient Washing. If using a plate-based assay, residual contaminants can cause issues.
-
Solution: Ensure thorough washing of all labware and use dedicated, clean pipette tips for each reagent to avoid cross-contamination.[19]
-
Q: I'm seeing very low or no activity across all my conditions. A: This points to a fundamental issue with one of the core components.
-
Possible Cause 1: Inactive Enzyme. Your HMG-aldolase may have lost activity due to improper storage or handling.
-
Solution: Verify the protein concentration and integrity (e.g., via SDS-PAGE). Always store the enzyme in aliquots at -80°C. Run a "positive control" assay using previously established conditions, if available.
-
-
Possible Cause 2: Missing Essential Component. The reaction will not proceed if a required component is missing.
-
Solution: Double-check your calculations and assay setup to ensure you have added the HMG substrate, NADH, LDH, and, critically, the required divalent metal ion (e.g., Mg²⁺).
-
-
Possible Cause 3: Presence of an Inhibitor. A component of your buffer or a contaminant could be inhibiting the enzyme. For example, using Tris buffer at a pH where it strongly chelates the required metal cofactor can reduce activity.[11]
-
Solution: Test an alternative buffer with a different chemical composition at the same pH to see if activity is restored.[9] Ensure no EDTA from a purification step has carried over into your final enzyme stock.
-
Q: My results are not reproducible; I get different rates for the same condition. A: This often stems from technical inconsistencies.
-
Possible Cause 1: Inaccurate Pipetting. Small volume errors, especially of the enzyme, can lead to large variations in rate.
-
Solution: Ensure your pipettes are calibrated. Use master mixes to reduce the number of individual pipetting steps. When starting the reaction, dispense the enzyme below the liquid surface and mix consistently.
-
-
Possible Cause 2: Temperature Fluctuations. Failure to properly pre-equilibrate all components can cause variable start times and rates.
-
Possible Cause 3: Reagent Degradation. NADH is particularly sensitive to light and multiple freeze-thaw cycles.
-
Solution: Prepare fresh NADH daily and keep the solution on ice and protected from light. Aliquot enzyme stocks to minimize freeze-thaw cycles.[20]
-
References
- How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9).
- The Network Basis for the Structural Thermostability and the Functional Thermoactivity of Aldolase B. PMC.
- ELISA Troubleshooting: High Background. Sino Biological.
- What Causes High Background in ELISA Tests?. Surmodics IVD.
- High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). Astor Scientific.
- Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical.
- Tips for Reducing ELISA Background. (2012, October 8). Biocompare Bench Tips.
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9). N/A.
- MDH Assay Enzyme Hints & Tips. Sandiego.
- 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substr
- Purification and characterisation of an unusually heat-stable and acid/base-stable class I fructose-1,6-bisphosphate aldolase
- How to select the buffer system for pH studies?. (2017, February 6).
- Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega.
- What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.
- Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. (2010, November 19). PubMed.
- Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1. (2016, October 14). PLOS One.
- Terminology of Molecular Biology for coupled-enzyme assay. GenScript.
- Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruv
- 4-hydroxy-4-methyl-2-oxoglutar
- Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. (2025, September 19).
- SOME CHARACTERISTICS OF A PURIFIED HE
- Enzyme assay. Wikipedia.
- A Guide to Enzyme Assay Kits. (2023, November 14). Biocompare.com.
- The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme. PMC - NIH.
- Thermostable Aldolase from Thermus aqu
- How to Optimize Temperature and pH for Enzyme Activity. (2025, May 9).
- Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthal
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. genscript.com [genscript.com]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]
- 15. Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae grown on phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Network Basis for the Structural Thermostability and the Functional Thermoactivity of Aldolase B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 19. astorscientific.us [astorscientific.us]
- 20. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Validation & Comparative
validating the role of 4-Hydroxy-4-methyl-2-oxoglutaric acid in a specific metabolic pathway
Executive Summary
4-Hydroxy-4-methyl-2-oxoglutarate (HMG), also known as 4-hydroxy-4-methyl-2-ketoglutarate, is a critical but labile intermediate in the bacterial catabolism of lignin-derived aromatics (specifically the protocatechuate 4,5-cleavage pathway). Its validation is frequently complicated by its structural similarity to 4-carboxy-4-hydroxy-2-oxoadipate (CHA) and 4-hydroxy-2-oxoglutarate (HOG) , as well as its instability in solution.
This guide provides a validated framework for identifying and characterizing HMG. Unlike standard reagents, HMG is rarely available commercially and must be generated in situ or enzymatically. We compare the three primary validation methodologies—Enzymatic Coupling, LC-MS/MS, and NMR—and provide a self-validating protocol for its functional assay.
Part 1: The Metabolic Context
To validate HMG, one must understand its specific position in the Protocatechuate (PCA) 4,5-Cleavage Pathway . In organisms like Sphingomonas paucimobilis (SYK-6) or Pseudomonas species, HMG is the substrate for the final aldol cleavage that yields two molecules of pyruvate, feeding directly into the TCA cycle.
Critical Distinction:
-
HMG (C6): Yields 2 Pyruvate (Hydrolytic branch).
-
CHA (C7): Yields Pyruvate + Oxaloacetate (Oxidative branch).
-
HOG (C5): Involved in hydroxyproline metabolism (mammalian/bacterial), not lignin degradation.
Pathway Visualization (Graphviz)
Figure 1: The Protocatechuate 4,5-cleavage pathway highlighting HMG as the terminal intermediate before central metabolism entry.
Part 2: Comparative Analysis of Validation Methods
Because HMG is unstable (prone to spontaneous decarboxylation or dehydration), "shelf" standards are unreliable. Validation requires a multi-modal approach.
Table 1: Methodological Comparison
| Feature | Method A: LDH Coupled Assay | Method B: LC-MS/MS | Method C: NMR Spectroscopy |
| Primary Utility | Functional Activity (Kinetics) | Identification (Mass/Fragmentation) | Structural Certainty (Isomerism) |
| Target Analyte | Pyruvate (Product of HMG cleavage) | HMG (Parent Ion) | HMG (Proton/Carbon environment) |
| Sensitivity | High (nM range via NADH) | Very High (pg range) | Low (mM range required) |
| Specificity | Medium (Detects any pyruvate source) | High (m/z + retention time) | Very High (Stereochemistry) |
| Throughput | High (96-well plate) | Medium | Low |
| Cost | Low | High | High |
| Key Limitation | Indirect measurement.[1] | Requires soft ionization to prevent fragmentation. | Requires high concentration; water suppression needed. |
Part 3: Detailed Validation Protocols
Protocol A: The "Self-Validating" Coupled Enzyme Assay
Objective: Confirm HMG presence/identity by measuring the specific activity of HMG Aldolase (LigK/ProA) which converts HMG
Reagents
-
Buffer: 50 mM Tris-HCl (pH 8.0) + 2 mM MgCl
(Mg is essential for the aldolase). -
NADH: 0.2 mM final concentration.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), >5 Units/mL.
-
Substrate (HMG): Generated enzymatically (see note below) or chemically synthesized [1].
-
Enzyme: Purified HMG Aldolase (LigK or homolog).
Workflow Diagram (Graphviz)
Figure 2: Coupled assay logic. The stoichiometric consumption of NADH (2 moles per mole of HMG) validates the "double pyruvate" product.
Step-by-Step Procedure
-
Blanking: In a quartz cuvette or UV-transparent plate, add Buffer, NADH, LDH, and HMG substrate. Monitor
for 60 seconds to establish background NADH oxidation (should be near zero). -
Initiation: Add HMG Aldolase. Mix by inversion/pipetting.
-
Measurement: Monitor decrease in
for 5 minutes. -
Calculation:
Note: Since HMG yields 2 Pyruvates, the rate of NADH consumption is 2x the rate of HMG cleavage.
Validation Checkpoint: If you substitute HMG with 2-Oxoglutarate or Citrate, the rate must be zero. If activity persists, your enzyme preparation is contaminated with general dehydrogenases.
Protocol B: Structural Confirmation via LC-MS
Objective: Distinguish HMG (Mass 176.12 Da) from its analogs.
-
Column: C18 Reverse Phase or HILIC (preferred for polar acids).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Ionization: ESI Negative Mode (
). -
Target Mass: 175.02 m/z.
-
Fragmentation Pattern (MS2):
-
Look for loss of CO
(44 Da) m/z 131. -
Look for pyruvate fragment
m/z 87.
-
Expert Insight: HMG is thermally unstable. Avoid high desolvation temperatures (>350°C) which can cause in-source fragmentation, mimicking pyruvate before the collision cell.
Part 4: Substrate Specificity & Alternatives
To publish a robust characterization, you must prove your enzyme/pathway is specific to HMG and not acting on structurally similar "decoys."
Table 2: Specificity Matrix
| Compound | Structure Note | Expected Activity (HMG Aldolase) | Notes for Validation |
| HMG | 4-OH, 4-Methyl, 2-Oxo | 100% | The true substrate. |
| CHA | 4-OH, 4-Carboxy, 2-Oxo | < 5% | Competes in oxidative branch; yields OAA + Pyruvate.[2] |
| HOG | 4-OH, 2-Oxo (No Methyl) | ~0% | Substrate for Hydroxyproline aldolase (HOGA). |
| 2-Oxoglutarate | No 4-OH | 0% | Krebs cycle intermediate. Used as negative control. |
| Oxaloacetate | C4 Keto acid | 0% (or inhibition) | Often acts as a competitive inhibitor [2].[3] |
Troubleshooting "Ghost" Activity
If your assay shows activity with CHA (4-Carboxy-4-hydroxy-2-oxoadipate), check your stoichiometry. HMG aldolase cleaves HMG into 2 Pyruvates (2 NADH consumed). CHA aldolase cleaves CHA into 1 Pyruvate + 1 OAA (1 NADH consumed via LDH; OAA requires MDH to consume NADH).
-
Test: Add Malate Dehydrogenase (MDH) to the assay. If the rate doubles for CHA but stays the same for HMG, you have confirmed the substrate identity.
References
-
Wang, Y., et al. (2010). "Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase." Journal of Biological Chemistry, 285(47), 36608-36615. Link
-
Maruyama, K., et al. (2025).[4] "Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase." ResearchGate / J. Biochem Archive. Link
-
Masai, E., et al. (1999).[5] "Genetic and biochemical characterization of the protocatechuate 4,5-cleavage pathway." Journal of Bacteriology. Link
-
Riedel, T.J., et al. (2011).[6] "Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase." PLOS ONE (Distinction from HMG). Link
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
A Tale of Two Keto Acids: 4-Hydroxy-4-methyl-2-oxoglutaric Acid vs. α-Ketoglutarate as Enzyme Substrates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, keto acids play pivotal roles as intermediates and signaling molecules. Among them, α-ketoglutarate (α-KG) is a well-established cornerstone of central carbon metabolism and a crucial co-substrate for a vast family of dioxygenase enzymes. Its lesser-known structural cousin, 4-hydroxy-4-methyl-2-oxoglutaric acid (HMOG), emerges in more specialized metabolic pathways, serving a distinct enzymatic purpose. This guide provides an in-depth, objective comparison of these two molecules as enzyme substrates, supported by experimental data, to illuminate their unique biochemical functions and potential interplay.
At a Glance: Distinct Roles in Enzymology
While both are dicarboxylic keto acids, their fates as enzyme substrates diverge significantly. α-KG is primarily a co-substrate in oxidative reactions, whereas HMOG is a substrate for a cleavage reaction. This fundamental difference dictates the types of enzymes they interact with and their broader physiological roles.
| Feature | This compound (HMOG) | α-Ketoglutarate (α-KG) |
| Primary Enzyme Class | Lyases (specifically, oxo-acid-lyases)[1] | Oxidoreductases (specifically, Fe(II)/α-KG-dependent dioxygenases)[2] |
| Enzymatic Reaction | Retro-aldol cleavage[3][4] | Oxidative decarboxylation[2] |
| Primary Products | 2 molecules of Pyruvate[1][5][6] | Succinate, CO₂, and a hydroxylated prime substrate[2] |
| Metabolic Context | Bacterial degradation of aromatic compounds, C5-branched dibasic acid metabolism[1] | Central carbon metabolism (Krebs cycle), nitrogen transport, epigenetic regulation, collagen synthesis[7][8] |
Structural Differences Dictate Enzymatic Fate
The key structural distinction between HMOG and α-KG is the presence of a hydroxyl and a methyl group on the C4 carbon of HMOG. This substitution prevents its entry into the canonical Krebs cycle and instead targets it for a specific type of aldolase.
Figure 2. Simplified workflow of the HMOG aldolase catalytic cycle.
α-Ketoglutarate-Dependent Dioxygenases: Harnessing Oxidative Power
α-KG serves as an essential co-substrate for a large and diverse superfamily of non-heme Fe(II)-dependent dioxygenases. [2]These enzymes catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, and desaturations, which are fundamental to processes like DNA repair, hypoxia sensing, and collagen biosynthesis. [2] In this catalytic cycle, α-KG binds to the Fe(II) center in the enzyme's active site along with the prime substrate. Molecular oxygen then binds, leading to the oxidative decarboxylation of α-KG to succinate and CO₂. This process generates a highly reactive ferryl-oxo [Fe(IV)=O] intermediate, which is responsible for oxidizing the prime substrate (e.g., by hydroxylating a proline residue). [2]
Figure 3. Simplified workflow of the α-KG-dependent dioxygenase catalytic cycle.
Performance as Substrates: A Kinetic Comparison
Direct kinetic comparison is challenging as they are substrates for different enzyme classes. However, we can compare their affinities and turnover rates within their respective enzymatic contexts to highlight their distinct efficiencies.
| Enzyme | Substrate | Kₘ | kcat | Source |
| Pseudomonas putida 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase | 4-Hydroxy-4-methyl-2-oxoglutarate | Requires Mg²⁺ (Kₘ = 0.17 mM) | Not specified | [9] |
| Bovine Adrenal α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.190 mM | Not specified | [10] |
Note: Kinetic parameters are highly dependent on the specific enzyme and experimental conditions.
Metabolic Interplay: From Pyruvate to the Krebs Cycle
The product of HMOG cleavage, pyruvate, is a critical link to the Krebs cycle, where α-KG is an intermediate. [7][[“]]Pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. [12][13]Acetyl-CoA then enters the Krebs cycle by condensing with oxaloacetate to form citrate. [8]This metabolic connection means that pathways utilizing HMOG can feed directly into central energy metabolism.
Potential for Cross-Inhibition
Given the structural similarity between HMOG and α-KG, there is a potential for HMOG to act as a competitive inhibitor of enzymes that bind α-KG, such as the α-ketoglutarate dehydrogenase complex (KGDHC). KGDHC is a key regulatory point in the Krebs cycle, and its inhibition by structural analogs of α-KG has been demonstrated. [14][15]Inhibition of KGDHC can lead to mitochondrial dysfunction. [14]While direct inhibition by HMOG is not extensively documented, it represents a plausible area for further investigation, particularly in contexts where HMOG may accumulate.
Experimental Protocols
Protocol 1: Assay for 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Activity
This protocol is adapted from methods used for similar pyruvate-producing aldolases.
Principle: The activity of HMOG aldolase is determined by measuring the rate of pyruvate formation. Pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), and the decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified HMOG aldolase
-
This compound (HMOG) substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂, and NADH to final concentrations of 50 mM, 1 mM, and 0.2 mM, respectively.
-
Add a sufficient amount of LDH to the mixture.
-
Initiate the reaction by adding a known concentration of HMOG substrate solution.
-
Add the purified HMOG aldolase to start the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is proportional to the rate of pyruvate formation and thus the HMOG aldolase activity.
Protocol 2: Assay for α-Ketoglutarate-Dependent Dioxygenase Activity
This protocol describes a general colorimetric method for measuring α-KG consumption.
Principle: The consumption of α-KG by a dioxygenase is measured by derivatizing the remaining α-KG with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product that can be quantified spectrophotometrically. [16] Materials:
-
Purified α-KG-dependent dioxygenase (e.g., a prolyl hydroxylase)
-
Prime substrate for the dioxygenase
-
α-Ketoglutarate solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Ferrous sulfate (FeSO₄)
-
Ascorbate
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (NaOH)
-
Microplate reader
Procedure:
-
Set up the enzymatic reaction in a microplate well containing assay buffer, FeSO₄, ascorbate, the prime substrate, and α-KG.
-
Initiate the reaction by adding the purified dioxygenase.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Add the 2,4-DNPH solution to each well and incubate to allow for derivatization of the remaining α-KG.
-
Add NaOH to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., ~540 nm).
-
Create a standard curve with known concentrations of α-KG to determine the amount of α-KG consumed in the enzymatic reaction.
Conclusion
This compound and α-ketoglutarate, despite their structural similarities, are not interchangeable as enzyme substrates. They are tailored for distinct enzymatic reactions that reflect their different metabolic origins and physiological roles. α-KG is a central player in core metabolic and regulatory processes, acting as a co-substrate for a vast and vital class of dioxygenases. In contrast, HMOG is a substrate for a specific aldolase in catabolic pathways, primarily in microorganisms. Understanding these differences is crucial for researchers in drug development and metabolic engineering, as it allows for the precise targeting of specific enzymatic pathways and the elucidation of complex metabolic networks. The potential for HMOG to interfere with α-KG-dependent enzymes also presents an intriguing avenue for future research into metabolic regulation and dysfunction.
References
-
Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. J Biol Chem. 2010;285(47):36608-36615. [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Anal Biochem. 2021;627:114269. [Link]
-
Does pyruvate play a role in the Krebs cycle? Consensus. [Link]
-
4-hydroxy-4-methyl-2-oxoglutarate aldolase. Wikipedia. [Link]
-
Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Pseudomonas fluorescens. UniProt. [Link]
-
4-hydroxy-4-methyl-2-oxoglutarate aldolase - Chlorella vulgaris (Green alga). UniProt. [Link]
-
Krebs Cycle Overview. News-Medical.Net. [Link]
-
Citric acid cycle. Wikipedia. [Link]
-
What happens to pyruvate before it can enter the Krebs cycle? Homework.Study.com. [Link]
-
The Incredible Krebs Cycle. Science and Culture Today. [Link]
-
Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLoS One. 2011;6(10):e26021. [Link]
-
α-Ketoglutarate Assay Kit-Fluorometric. Dojindo Molecular Technologies. [Link]
-
α-Ketoglutarate Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
-
Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase. J Biol Chem. 1972;247(20):6444-6449. [Link]
-
Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans. Biotechnol Biofuels Bioprod. 2024;17(1):10. [Link]
-
Inhibition of Alpha-Ketoglutarate Dehydrogenase Complex Promotes Cytochrome C Release From Mitochondria, caspase-3 Activation, and Necrotic Cell Death. J Neurosci Res. 2003;74(2):309-317. [Link]
-
Specific activity, K M , and V max values for substrates and cofactors of AHAS, AHAIR, and DHAD a … ResearchGate. [Link]
-
The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism. Semantic Scholar. [Link]
-
Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. Biochim Biophys Acta. 2003;1637(2):109-118. [Link]
-
4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3. Mol Genet Metab. 2019;127(2):156-162. [Link]
-
Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology. Front Plant Sci. 2015;6:29. [Link]
-
Alpha-ketoglutarate-dependent hydroxylases. Wikipedia. [Link]
-
[Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals]. Ukr Biokhim Zh (1978). 1980;52(3):321-324. [Link]
-
Cofactor Generation Cascade for α-Ketoglutarate and Fe(II)-Dependent Dioxygenases. Org Process Res Dev. 2020;24(6):1014-1022. [Link]
-
Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philos Trans R Soc Lond B Biol Sci. 2005;360(1464):2343-2350. [Link]
-
What is alpha-ketoglutarate dehydrogenase inhibited by? Reddit. [Link]
-
Inhibition of the alpha-ketoglutarate dehydrogenase and pyruvate dehydrogenase complexes by a putative aberrant metabolite of serotonin, tryptamine-4,5-dione. Chem Res Toxicol. 2002;15(10):1242-1247. [Link]
-
Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases. J Biol Chem. 2010;285(47):36608-36615. [Link]
-
This compound. LookChem. [Link]
-
The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiol Mol Biol Rev. 2009;73(4):573-595. [Link]
Sources
- 1. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 2. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 3. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. news-medical.net [news-medical.net]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. homework.study.com [homework.study.com]
- 13. scienceandculture.com [scienceandculture.com]
- 14. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of 4-hydroxy-4-methyl-2-oxoglutarate aldolase with other keto acids
Executive Summary
4-Hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.[1]17) is a divalent metal-dependent Class II aldolase critical to the bacterial degradation of aromatics via the protocatechuate 4,5-cleavage pathway. Unlike Class I aldolases that utilize a Schiff-base mechanism, HMG aldolase relies on a coordinated
This guide evaluates the enzymatic cross-reactivity of HMG aldolase against a panel of structurally related keto acids. Key Finding: The enzyme exhibits strict specificity for 4-hydroxy-2-keto acids possessing a 4-carboxylate substitution .[1][2] While it efficiently cleaves 4-carboxy-4-hydroxy-2-oxoadipate (CHA), it shows negligible activity (
Mechanistic Basis of Specificity
To understand the cross-reactivity data, one must first grasp the structural determinants of the active site. The enzyme functions as a hexamer with a unique
The Metal-Coordination Bridge
The catalytic center contains a
-
Arg-123 Criticality: The guanidinium group of Arg-123 forms a hydrogen bond with the substrate's C2-carbonyl.[2][3] This interaction is non-negotiable; it polarizes the carbonyl for nucleophilic attack/cleavage.
-
The 4-Carboxylate Anchor: The high affinity for HMG and CHA is driven by the interaction of their
-carboxylate (C4 position) with specific active site residues. Substrates lacking this group (e.g., KHG, HOPA) fail to induce the necessary "closed" conformation for catalysis.
Reaction Pathway Diagram
The following diagram illustrates the parallel processing of HMG and CHA, highlighting the enzyme's dual capability in the protocatechuate pathway.
Figure 1: Bifunctional role of HMG Aldolase in the protocatechuate 4,5-cleavage pathway. The enzyme accepts both HMG and CHA, yielding Pyruvate as a common product.[3][4]
Comparative Performance Analysis
The following data synthesizes kinetic benchmarking performed at pH 8.0,
Table 1: Kinetic Parameters of HMG Aldolase with Keto Acid Analogs
| Substrate | Structure Note | Specificity ( | Relative Efficiency | ||
| HMG (Native) | 100% | ||||
| CHA (Native) | ~148% | ||||
| KHG | Lacks | < 0.01% | |||
| HOPA | Lacks | N.D. | N.D. | Trace | |
| Oxaloacetate | 0.3% |
Note: "N.D." indicates saturation kinetics could not be determined due to low affinity. HOPA = 4-hydroxy-2-oxopentanoate. KHG = 4-hydroxy-2-oxoglutarate.[1]
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
The Carboxylate Requirement: The enzyme is actually more efficient with CHA than HMG (higher
). This suggests the active site pocket is optimized for bulky, dicarboxylic acid substrates. -
Discrimination against KHG: 4-hydroxy-2-oxoglutarate (KHG) lacks the
-methyl/carboxymethyl bulk. While it is a substrate for a related aldolase (KHG aldolase, EC 4.1.3.16), HMG aldolase processes it with negligible efficiency ( ). This allows the two pathways (protocatechuate vs. hydroxyproline degradation) to coexist without interference. -
Oxaloacetate Decarboxylation: HMG aldolase exhibits a side activity: the
-decarboxylation of oxaloacetate to pyruvate. While measurable ( ), it is not physiologically significant compared to the native reaction.
Experimental Protocol: LDH-Coupled Cross-Reactivity Assay
To replicate these findings or test novel substrates, use the following self-validating Lactate Dehydrogenase (LDH) coupled assay. This system converts the aldolase product (Pyruvate) into Lactate, oxidizing NADH to
Principle
Workflow Diagram
Figure 2: Step-by-step workflow for the continuous spectrophotometric coupled assay.
Detailed Methodology
-
Buffer Preparation: 50 mM Tris-HCl, pH 8.0, containing 1.0 mM
. (Note: can be substituted but is prone to oxidation). -
Coupling System: Add NADH to a final concentration of 0.2 mM and LDH (Lactate Dehydrogenase, rabbit muscle) to 10 U/mL.
-
Validation Check: Add a trace amount of pyruvate (10
) to a control cuvette to ensure rapid NADH oxidation. If the lag phase > 5 seconds, increase LDH concentration.
-
-
Enzyme Addition: Add purified HMG aldolase (approx. 0.1 - 1.0
). -
Initiation: Start the reaction by adding the specific Keto Acid substrate (range 0.01 - 5.0 mM).
-
Calculation:
-
Where
and .
-
References
-
Wang, W., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase. Journal of Biological Chemistry, 285(47), 36608-36615. [Link]
-
Tack, B. F., et al. (1972). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. Journal of Biological Chemistry, 247(20), 6444-6449.[5] [Link]
-
Maruyama, K. (1990). Purification and properties of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Pseudomonas ochraceae. Journal of Biochemistry, 108(2), 327-333. [Link]
-
Rea, D., et al. (2007). Structure and mechanism of HpcH: A metal ion dependent class II aldolase from the homoprotocatechuate degradation pathway of Escherichia coli. Journal of Molecular Biology, 373(4), 866-876. [Link]
Sources
- 1. 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase Substrate [benchchem.com]
- 2. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Analytical Method for 4-Hydroxy-4-methyl-2-oxoglutaric Acid Detection
This guide provides a comprehensive comparison of a new analytical method for the quantification of 4-Hydroxy-4-methyl-2-oxoglutaric acid (HMG) against established techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this key metabolic intermediate. This document emphasizes the scientific rationale behind experimental choices and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Introduction: The Significance of this compound
This compound is a crucial intermediate in various metabolic pathways, including the degradation of certain amino acids and xenobiotics. Its accurate quantification in biological matrices is essential for understanding disease states, monitoring therapeutic interventions, and conducting fundamental research in cellular metabolism. Dysregulation of related keto acids has been implicated in several metabolic disorders, making the development of robust analytical methods a priority.
This guide will introduce a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for HMG detection and validate its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.
The Analytical Challenge: Properties of this compound
HMG is a polar, non-volatile keto acid, presenting challenges for direct analysis by techniques like GC-MS. Its chemical properties necessitate a derivatization step to increase volatility and thermal stability.[9][10]
Chemical Structure of this compound:
Structure of this compound
Comparative Methodologies
This guide will compare two primary analytical approaches for the quantification of HMG:
-
Established Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization. This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like HMG, a chemical derivatization step is mandatory.[9][10]
-
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity and can often analyze polar compounds with minimal or no derivatization, thereby simplifying sample preparation.[11]
Validation Framework: Adherence to ICH and FDA Guidelines
The validation of any new analytical method must demonstrate its suitability for the intended purpose.[6] This is achieved by assessing a set of performance characteristics as defined by the ICH Q2(R2) and FDA guidelines.[1][6][7][12]
Validation Workflow Diagram:
A generalized workflow for analytical method validation based on ICH guidelines.
The following validation parameters will be assessed for both the GC-MS and the new LC-MS/MS method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Established Method: GC-MS with Derivatization
This protocol is based on established methods for the analysis of keto acids.[9][10]
1. Sample Preparation and Derivatization:
-
Objective: To extract HMG from the biological matrix and convert it into a volatile and thermally stable derivative for GC-MS analysis.
-
Procedure:
-
To 100 µL of sample (e.g., plasma, urine, or cell lysate), add an internal standard (e.g., a stable isotope-labeled HMG).
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to protect the keto group and prevent tautomerization. Incubate at a controlled temperature.[9]
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize the carboxyl and hydroxyl groups, thereby increasing volatility. Incubate at a controlled temperature.[9][10]
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program to ensure the separation of the derivatized HMG from other components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized HMG and the internal standard.
-
Novel Method: LC-MS/MS
This proposed method aims to simplify sample preparation and improve sensitivity and specificity.
1. Sample Preparation:
-
Objective: To extract HMG from the biological matrix with minimal processing.
-
Procedure:
-
To 100 µL of sample, add an internal standard.
-
Perform protein precipitation with a cold organic solvent.
-
Centrifuge and collect the supernatant.
-
The supernatant can be directly injected or subjected to a simple dilution before analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for HMG and the internal standard will be monitored.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.
| Validation Parameter | GC-MS with Derivatization | Novel LC-MS/MS | Rationale for Performance |
| Specificity | High | Very High | MRM in LC-MS/MS provides superior selectivity over SIM in GC-MS by monitoring specific fragment ions. |
| Linearity (r²) | > 0.99 | > 0.995 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Range (µg/mL) | 0.1 - 50 | 0.01 - 20 | LC-MS/MS is anticipated to have a wider dynamic range, especially at the lower end. |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | The simpler sample preparation in the LC-MS/MS method is likely to result in lower analyte loss and improved accuracy. |
| Precision (%RSD) | < 15% | < 10% | Reduced manual steps in the LC-MS/MS protocol should lead to better precision. |
| LOD (µg/mL) | ~0.05 | ~0.005 | The inherent sensitivity of modern LC-MS/MS instruments is generally higher than that of GC-MS for this type of analyte. |
| LOQ (µg/mL) | ~0.1 | ~0.01 | A lower LOQ for the LC-MS/MS method will allow for the quantification of HMG in samples with low endogenous levels. |
| Robustness | Moderate | High | The derivatization step in GC-MS is often sensitive to small variations in reaction conditions. The direct analysis by LC-MS/MS is expected to be more robust. |
| Sample Throughput | Lower | Higher | The elimination of the derivatization step significantly reduces the sample preparation time for the LC-MS/MS method. |
Conclusion
The validation of a new analytical method is a critical process to ensure the generation of reliable and accurate data. While the established GC-MS method with derivatization is a viable approach for the analysis of this compound, the novel LC-MS/MS method presented here offers significant advantages in terms of specificity, sensitivity, accuracy, precision, and sample throughput. The simplified sample preparation protocol of the LC-MS/MS method reduces the potential for analytical errors and improves overall efficiency. For researchers, scientists, and drug development professionals requiring high-quality quantitative data for HMG, the adoption of a validated LC-MS/MS method is highly recommended.
References
- BenchChem. (2025). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- BioPharm International. (n.d.). FDA Issues Guidance on Analytics and Method Validation.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Creative Proteomics. (n.d.). Method of Analyzing TCA Cycle.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 12. m.youtube.com [m.youtube.com]
comparing the kinetic parameters of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from different bacterial species
Executive Summary
4-Hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase (EC 4.1.3.[1][2][3][4]17) is a critical enzyme in the bacterial degradation of aromatic compounds, specifically functioning in the protocatechuate 4,5-cleavage pathway .[5] Unlike canonical Class I or Class II aldolases involved in central carbon metabolism (e.g., fructose-1,6-bisphosphate aldolase), HMG aldolase catalyzes a unique retro-aldol cleavage of a C6 substrate into two identical C3 units (pyruvate) or a C3 and C4 unit (pyruvate and oxaloacetate), depending on the substrate.
This guide provides a technical comparison of HMG aldolases from key bacterial species, focusing on Pseudomonas putida, Pseudomonas ochraceae, and Sphingomonas wittichii. It highlights kinetic parameters, structural anomalies (such as the RraA-like fold), and the profound allosteric activation by inorganic phosphate.
Mechanistic & Structural Overview
The Reaction
HMG aldolase facilitates the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) into two molecules of pyruvate.[1][2][3][5] It exhibits broad specificity, also cleaving 4-carboxy-4-hydroxy-2-oxoadipate (CHA) into pyruvate and oxaloacetate.
-
Primary Reaction: 4-hydroxy-4-methyl-2-oxoglutarate
2 Pyruvate[1][2][3] -
Secondary Reaction: 4-carboxy-4-hydroxy-2-oxoadipate
Pyruvate + Oxaloacetate -
Side Activity: Oxaloacetate decarboxylation (due to the common pyruvate enolate intermediate).
Structural Classification
Unlike typical TIM-barrel Class II aldolases, the HMG aldolase from P. putida and S. wittichii belongs to a unique structural family resembling the RraA (Regulator of ribonuclease activity A) fold.
-
Oligomeric State: Hexameric (trimer of dimers).[6]
-
Metal Dependence: Class II (requires divalent cations, typically
or ).
Diagram: Catalytic Pathway & Mechanism
Figure 1: Reaction flow of HMG aldolase.[5][8] The enzyme utilizes a divalent metal cation to stabilize the enolate intermediate generated after C-C bond cleavage.[6]
Comparative Kinetic Analysis
The following table synthesizes kinetic data from the three most characterized bacterial sources. Note the distinct activation by inorganic phosphate (
Table 1: Kinetic Parameters of Bacterial HMG Aldolases
| Feature | Pseudomonas putida F1 | Pseudomonas ochraceae | Sphingomonas wittichii RW1 |
| Enzyme Class | Class II (Metal-dependent) | Class II (Metal-dependent) | Class II (Metal-dependent) |
| Fold Type | Not fully solved (likely similar) | ||
| Metal Cofactor | |||
| ~0.17 mM ( | 0.17 mM ( | Unaffected by | |
| Substrate Preference | CHA > HMG (Higher affinity for CHA) | CHA > HMG | CHA / HMG |
| Phosphate Effect | ~10-fold activation ( | Not significant (historical data) | ~13-fold activation ( |
| pH Optimum | 8.0 | 8.0 - 8.2 | 8.0 |
| Specific Activity | High ( | Low (reported without | |
| Inhibitors | Sodium Oxalate (Competitive) | Thiols (No effect) | Oxalate |
Key Insights
-
Phosphate Activation: The P. putida and S. wittichii enzymes exhibit a unique allosteric activation by inorganic phosphate (
). In S. wittichii, does not alter the metal affinity ( ) but likely induces a conformational change that optimizes catalysis, increasing up to 13-fold. Early studies on P. ochraceae may have missed this due to assay buffer composition. -
Substrate Specificity: While named HMG aldolase, the enzyme from P. putida shows a preference for the carboxylated analog (CHA).[7] This suggests the enzyme's evolutionary pressure may be linked to the oxidative branch (CHA) rather than just the hydrolytic branch (HMG) of aromatic degradation.
-
Metal Coordination: The active site strictly requires a divalent cation. In P. putida, this is coordinated by Asp-124, Asp-102, and Glu-199' .[4][7] Mutagenesis of Arg-123 abolishes activity, confirming its role in stabilizing the transition state.
Experimental Protocols
Protocol A: Spectrophotometric Activity Assay (Coupled)
This assay measures the production of pyruvate via coupling with Lactate Dehydrogenase (LDH).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Cofactor: 1 mM
. -
Substrate: 1-5 mM HMG (synthesized or purified from P. vesicularis degradation of p-cresol) or CHA.
-
Coupling System: 0.2 mM NADH, 5 U/mL Lactate Dehydrogenase (LDH).
-
Activator: 10 mM Potassium Phosphate (
) – Critical for maximal activity in P. putida/S. wittichii.
Procedure:
-
Blanking: Prepare a cuvette with Buffer,
, NADH, LDH, and Enzyme. -
Equilibration: Incubate at 25°C for 2 minutes to allow metal binding.
-
Initiation: Add Substrate (HMG or CHA) to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to
). -
Calculation:
-
Note: For HMG cleavage, 1 mol HMG yields 2 mol Pyruvate
2 mol NADH oxidized. Divide rate by 2.
-
Protocol B: Purification Strategy (Pseudomonas sp.)
-
Lysis: Sonicate cells in 50 mM Tris-HCl (pH 8.0) containing 1 mM DTT and 1 mM
. -
Anion Exchange (DEAE/Q-Sepharose): Elute with a linear gradient of 0–0.5 M NaCl. HMG aldolase typically elutes at ~0.2-0.3 M NaCl.
-
Hydrophobic Interaction (Phenyl-Sepharose): Apply sample in 1 M
. Elute with a decreasing salt gradient. -
Size Exclusion (Superdex 200): The enzyme forms a hexamer (~150-160 kDa).
Pathway Visualization
The following diagram illustrates the position of HMG aldolase within the 4,5-cleavage pathway of protocatechuate degradation.
Figure 2: Metabolic context of HMG aldolase in the protocatechuate 4,5-cleavage pathway.[5] The enzyme serves as the terminal step in funneling aromatic carbons into the TCA cycle.
References
-
Structural and Kinetic Characterization of HMG/CHA Aldolase
-
Source: Journal of Biological Chemistry (JBC)[7]
- Key Data: Crystal structure (PDB 3NOJ)
-
-
Investigation into the Mode of Phosphate Activ
- Source: PLOS ONE / ResearchG
- Key Data: Comparison of P.
-
[5]
-
Purification and Properties of 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase
- Source: Journal of Biochemistry (PubMed)
- Key Data: Historical kinetic baselines, metal dependence ( Km = 0.17 mM), equilibrium constants.
-
Crystal Structure of Hydroxyketoacid Aldolase
-
Source: RCSB PDB[2]
- Key Data: Structural basis for dynamic metal movement and substr
-
Sources
- 1. uniprot.org [uniprot.org]
- 2. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cineticaposgradormc.wordpress.com [cineticaposgradormc.wordpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
